1-(4-Nitrophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYMDBUHBOEDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305852 | |
| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13691-26-4 | |
| Record name | 13691-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Nitrophenyl)pyrrolidin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Nitrophenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, characterization, and potential biological relevance, presenting it in a clear and accessible format for scientific professionals.
Chemical Structure and Properties
This compound is a derivative of pyrrolidin-2-one, featuring a nitrophenyl group attached to the nitrogen atom of the lactam ring. This substitution significantly influences the molecule's electronic properties and potential for intermolecular interactions.
Structure:
Chemical Structure of this compound
A summary of the key chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 13691-26-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.2 g/mol | [1] |
| Appearance | Brown-orange to brown crystalline powder | [1] |
| Melting Point | 128-130 °C | [1] |
| Boiling Point (est.) | 345.04 °C | [1] |
| Density (est.) | 1.2815 g/cm³ | [1] |
| pKa (predicted) | -3.84 ± 0.20 | [1] |
Synthesis and Purification
Hypothetical Synthesis Workflow:
References
An In-depth Technical Guide on 1-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 13691-26-4)
Disclaimer: Publicly available scientific literature on the specific compound 1-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 13691-26-4) is limited. This guide provides a comprehensive overview based on available data for the compound itself and structurally related N-aryl pyrrolidinones to infer its properties, potential synthesis, and biological significance. The experimental protocols and pathway diagrams are representative examples from the broader class of N-aryl pyrrolidinones and may require optimization for this specific molecule.
Introduction
This compound is a chemical compound belonging to the class of N-aryl pyrrolidinones. The pyrrolidinone ring is a five-membered lactam structure that is a common scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a nitrophenyl group suggests its potential as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. The nitro group can be a versatile functional handle for further chemical modifications.
This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of this compound, covering its chemical properties, potential synthetic routes, and plausible biological activities based on analogous structures.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 13691-26-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.2 g/mol | [1] |
| Appearance | Brown crystalline powder | |
| Melting Point | 128-130 °C | |
| Boiling Point | 477.8 °C at 760 mmHg (estimated) | |
| Flash Point | 242.8 °C (estimated) | |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
Below is a generalized experimental protocol for the synthesis of N-aryl pyrrolidinones, which could be adapted for the synthesis of this compound.
General Experimental Protocol: Buchwald-Hartwig N-Arylation for the Synthesis of this compound
Materials:
-
2-Pyrrolidinone
-
1-Iodo-4-nitrobenzene (or 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Palladium(II) acetate)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask, add 2-pyrrolidinone (1.2 equivalents), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the ligand (e.g., 4 mol% Xantphos). The flask is then sealed with a septum and purged with an inert gas.
-
Addition of Reagents: Anhydrous, degassed solvent (e.g., toluene) is added via syringe, followed by 1-iodo-4-nitrobenzene (1.0 equivalent) and the base (e.g., 2.0 equivalents of Cs₂CO₃).
-
Reaction: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred vigorously under an inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and inorganic salts. The filter cake is washed with an organic solvent (e.g., ethyl acetate).
-
Extraction: The combined organic filtrates are washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, the pyrrolidinone scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The nitrophenyl moiety is also present in many bioactive molecules and can influence the electronic and steric properties of the compound, potentially modulating its interaction with biological targets.
Based on the activities of structurally related compounds, we can hypothesize potential areas of biological relevance for this compound.
Anticancer Activity
Numerous pyrrolidinone derivatives have been investigated for their anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.
Antimicrobial Activity
The pyrrolidinone ring is a core structure in some antimicrobial agents. It is plausible that this compound could be explored for its potential antibacterial or antifungal activities.
Central Nervous System (CNS) Activity
Some pyrrolidinone derivatives, such as piracetam, are known for their nootropic effects. A structurally similar compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been investigated as a potential antiamnesic agent[2]. This suggests that N-substituted pyrrolidinones could have applications in CNS-related disorders.
Hypothesized Signaling Pathway Involvement
Given the lack of specific data, a diagram of a signaling pathway directly modulated by this compound cannot be provided. However, a hypothetical workflow for screening its biological activity is presented below. This workflow outlines the logical steps a researcher might take to identify the biological effects and mechanism of action of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound is a readily characterizable small molecule with potential for further development in medicinal chemistry and materials science. While specific biological data for this compound is scarce, the well-documented activities of the N-aryl pyrrolidinone scaffold suggest that it may possess interesting pharmacological properties.
Future research should focus on the following areas:
-
Development and optimization of a robust synthetic protocol for this compound.
-
Systematic screening of its biological activities , including anticancer, antimicrobial, and CNS effects.
-
Structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural features for any observed biological activity.
-
Elucidation of the mechanism of action for any confirmed biological effects, including the identification of molecular targets and signaling pathways.
This technical guide provides a foundational understanding of this compound based on the available information and the broader context of its chemical class. It is intended to serve as a starting point for researchers interested in exploring the potential of this and related compounds.
References
Molecular weight and formula of 1-(4-Nitrophenyl)pyrrolidin-2-one
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and methodologies relevant to the study of 1-(4-Nitrophenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its synthesis, potential mechanisms of action, and relevant experimental protocols based on current knowledge of related compounds.
Core Compound Specifications
This compound is a derivative of pyrrolidin-2-one, also known as γ-lactam, which is a five-membered heterocyclic ring. The presence of the nitrophenyl group suggests potential for various biological activities.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.2 g/mol |
| CAS Number | 13691-26-4 |
Synthesis and Characterization
A plausible synthetic workflow is outlined below. This diagram represents a generalized multi-step synthesis that could be adapted for the production of this compound.
Characterization of the final product would typically involve nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and infrared (IR) spectroscopy to identify functional groups.
Potential Biological Activity and Signaling Pathways
Direct evidence for the biological activity of this compound is limited. However, the broader class of pyrrolidinone derivatives has been shown to possess a range of biological activities, including anti-inflammatory, antiarrhythmic, and central nervous system effects.
Notably, a structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor (TLR) signaling pathways.[1] TLRs are crucial in the innate immune response, and their downstream signaling leads to the activation of transcription factors such as NF-κB and IRF3, which regulate the expression of inflammatory mediators. The inhibitory action of a related pyrrolidine derivative on this pathway suggests that this compound may also exhibit anti-inflammatory properties by a similar mechanism.
Below is a diagram illustrating the potential inhibitory effect on a generalized TLR signaling pathway, a plausible mechanism of action for compounds of this class.
References
Unveiling the Biological Potential of 1-(4-Nitrophenyl)pyrrolidin-2-one: A Technical Guide for Preclinical Research
For Immediate Release
This technical guide offers a comprehensive framework for the initial biological evaluation of the novel chemical entity, 1-(4-Nitrophenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. While extensive literature exists on the diverse biological activities of the pyrrolidin-2-one scaffold, including anticancer, antimicrobial, and anti-inflammatory properties, it is crucial to note that no specific biological activity data for this compound has been reported in the peer-reviewed scientific literature to date.
Therefore, this guide provides a roadmap for the systematic in vitro screening of this compound, detailing robust experimental protocols for cytotoxicity, antibacterial, and anti-inflammatory assessment. The methodologies outlined herein are standard in preclinical drug discovery and are designed to generate foundational data on the compound's potential bioactivity.
General Workflow for In Vitro Biological Screening
The initial assessment of a novel compound such as this compound typically follows a tiered screening cascade. This process begins with evaluating cytotoxicity to establish a safe concentration range for subsequent, more specific assays. Following this, primary screening for desired biological effects, such as antibacterial and anti-inflammatory activity, is conducted.
General workflow for the in vitro biological screening of a test compound.
Quantitative Data Summary
As no experimental data for this compound is currently available, the following tables are presented as templates for data organization. Researchers generating data for this compound can use these structures for clear and comparative presentation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| e.g., HEK293 | MTT | 48 | To be determined |
| e.g., HepG2 | MTT | 48 | To be determined |
| e.g., A549 | MTT | 48 | To be determined |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| e.g., Staphylococcus aureus | Broth Microdilution | To be determined |
| e.g., Escherichia coli | Broth Microdilution | To be determined |
| e.g., Pseudomonas aeruginosa | Broth Microdilution | To be determined |
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Parameter Measured | IC₅₀ (µM) |
| e.g., RAW 264.7 | Griess Assay | Nitric Oxide Production | To be determined |
| e.g., THP-1 | ELISA | TNF-α Release | To be determined |
| e.g., THP-1 | ELISA | IL-6 Release | To be determined |
Detailed Experimental Protocols
The following are detailed, generalized protocols for the initial biological characterization of this compound.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).[1][2][3]
-
Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Media from the cells is replaced with 100 µL of the media containing the different compound concentrations. Control wells should contain vehicle (DMSO) only.
-
Incubation: Plates are incubated for 48 or 72 hours.
-
MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of bacteria.[4][5][6]
-
Bacterial Strains and Culture: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent. Two-fold serial dilutions are prepared in MHIIB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[4]
In Vitro Anti-inflammatory Assay (LPS-Induced Cytokine Release)
This assay evaluates the ability of the compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).[7][8]
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages) is used.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After adherence, the cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated, vehicle-treated control. The IC₅₀ value is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed anti-inflammatory effects are not due to cell death.
Hypothetical Signaling Pathway Modulation
Based on the known activities of some nitro-containing and pyrrolidinone-based compounds, a plausible mechanism of anti-inflammatory action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Hypothetical anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
This guide provides a foundational framework for initiating the biological investigation of this compound. The successful execution of these assays will yield crucial preliminary data, paving the way for more advanced preclinical studies, including mechanism of action elucidation and in vivo efficacy models.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 9. benchchem.com [benchchem.com]
The Pyrrolidin-2-one Scaffold: A Privileged Core in Medicinal Chemistry with a Focus on 1-(4-Nitrophenyl)pyrrolidin-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one, or γ-lactam, core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including a three-dimensional nature and the capacity for stereochemical diversity, make it an attractive starting point for the design of novel therapeutics.[1][3] This technical guide explores the vast potential of the pyrrolidin-2-one scaffold, with a specific focus on the prospective applications of the readily synthesizable intermediate, 1-(4-Nitrophenyl)pyrrolidin-2-one. While this specific compound is not extensively studied for its own biological activity, its constituent parts—the pyrrolidin-2-one core and the 4-nitrophenyl moiety—suggest significant potential for derivatization into novel drug candidates across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5][6] This guide will provide a comprehensive overview of the known biological activities of related pyrrolidin-2-one derivatives, present quantitative data to inform structure-activity relationships, detail relevant experimental protocols, and visualize potential synthetic and drug discovery workflows.
The Pyrrolidin-2-one Scaffold: A Gateway to Diverse Biological Activities
The five-membered nitrogen-containing heterocycle, pyrrolidin-2-one, is a recurring motif in a wide array of pharmacologically active agents.[3][7] Its structural rigidity, combined with the ability to introduce substituents at various positions, allows for the precise spatial orientation of functional groups to interact with biological targets.[2] This versatility has led to the development of pyrrolidin-2-one derivatives with a broad spectrum of biological activities.[4][6]
Anticancer Potential
Numerous pyrrolidin-2-one derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[8][9][10] The mechanisms of action are diverse and include the inhibition of crucial cellular signaling pathways. For instance, some derivatives have been shown to act as kinase inhibitors, targeting enzymes like EGFR and VEGFR, which are pivotal in cancer cell proliferation and angiogenesis.[9]
Neuroprotective and Anti-Alzheimer's Activity
The pyrrolidin-2-one scaffold is also prominent in the development of agents targeting the central nervous system. Notably, piracetam, a well-known nootropic agent, features this core structure.[8] More recent research has focused on developing pyrrolidin-2-one derivatives as potential treatments for neurodegenerative conditions like Alzheimer's disease.[5][11][12] Some of these compounds have been designed as cholinesterase inhibitors, a key strategy in managing Alzheimer's symptoms.[5]
Anti-inflammatory and Enzyme Inhibition
Derivatives of pyrrolidin-2-one have also demonstrated significant anti-inflammatory properties, with some compounds showing potent inhibition of enzymes like lipoxygenase (LOX).[13] Furthermore, the scaffold has been utilized to develop inhibitors for other important enzymes, such as InhA from Mycobacterium tuberculosis, highlighting its potential in developing new anti-infective agents.[14]
This compound: A Versatile Starting Material
While direct biological applications of this compound are not widely reported, its chemical structure makes it an excellent starting point for the synthesis of a diverse library of compounds for drug discovery.
The Role of the 4-Nitrophenyl Group
The 4-nitrophenyl group serves two primary functions in a medicinal chemistry context. Firstly, the nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyrrolidin-2-one ring and, consequently, its interactions with biological targets.[15] Secondly, and perhaps more importantly, the nitro group is a versatile synthetic handle that can be readily reduced to a primary amine (-NH2).[15][16] This transformation opens up a vast chemical space for further derivatization, as the resulting 4-aminophenyl group is a common feature in many approved drugs and can be modified through acylation, alkylation, and other amine-based chemistries.
Quantitative Data on Bioactive Pyrrolidin-2-one Derivatives
To provide a clearer understanding of the structure-activity relationships (SAR) within the pyrrolidin-2-one class, the following tables summarize the quantitative biological data for a selection of derivatives from the literature.
Table 1: Anticancer Activity of Selected Pyrrolidin-2-one Derivatives
| Compound Class | Cell Line | IC50 / EC50 (µM) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | 2.5 - 20.2 | [8][17] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | [8][17] |
| Pyrrol-2-one derivatives | SNB-75 (CNS Cancer) | 2.60 | [9] |
| Pyrrol-2-one derivatives | MALME-3M (Melanoma) | 2.00 | [9] |
| Pyrrol-2-one derivatives | OVCAR-4 (Ovarian) | 1.82 | [9] |
| Pyrrolidinyl-carbazole derivatives | Various | - | [3] |
Table 2: Enzyme Inhibitory and Other Activities of Pyrrolidin-2-one Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrrolidinone derivatives | Lipoxygenase (LOX) | 0.0705 - 0.08 | [13] |
| Pyrrolidine pentamine derivatives | Aminoglycoside 6'-N-Acetyltransferase Type Ib | - | [18] |
| Pyrrolidine derivatives | InhA (M. tuberculosis) | MICs up to 1.4 | [14] |
| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli DNA gyrase | 0.120 - 0.270 | [6][7] |
Experimental Protocols
General Synthesis of N-Aryl-Substituted Pyrrolidin-2-ones
A common method for the synthesis of N-aryl-substituted pyrrolidin-2-ones involves the reaction of γ-butyrolactone with an appropriate aniline derivative. The following is a representative protocol that can be adapted for the synthesis of this compound.
Materials:
-
γ-Butyrolactone
-
4-Nitroaniline
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, sulfolane)
-
Acid or base catalyst (optional, reaction can often be driven thermally)
Procedure:
-
A mixture of γ-butyrolactone (1.0 eq) and 4-nitroaniline (1.0-1.2 eq) is prepared in a suitable high-boiling point solvent.
-
The reaction mixture is heated to a high temperature (typically 180-220 °C) and stirred for several hours. The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by pouring the reaction mixture into water, which often results in the precipitation of the solid product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure N-(4-nitrophenyl)pyrrolidin-2-one.
Note: This is a general procedure and optimization of reaction conditions (temperature, time, solvent, and catalyst) may be necessary to achieve the best yield and purity.
Visualizing Potential Applications and Workflows
The following diagrams, generated using the DOT language, illustrate the potential of this compound in medicinal chemistry.
Caption: General synthetic pathway for N-aryl pyrrolidin-2-ones.
Caption: Drug discovery workflow starting from this compound.
Caption: Simplified kinase signaling pathway potentially inhibited by pyrrolidin-2-one derivatives.
Conclusion and Future Perspectives
The pyrrolidin-2-one scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. While this compound is primarily recognized as a synthetic intermediate, its potential as a starting material for the generation of novel, biologically active molecules is substantial. The strategic reduction of the nitro group to an amine opens a gateway to a vast chemical space that can be explored for the development of new therapeutics. Future research should focus on the synthesis and biological evaluation of libraries of compounds derived from this compound, targeting a range of diseases from cancer to neurodegenerative disorders. The insights gained from the structure-activity relationships of existing pyrrolidin-2-one derivatives provide a strong foundation for the rational design of these new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 5. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases PMID: 39002183 | MCE [medchemexpress.cn]
- 13. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Pyrrolidine synthesis [organic-chemistry.org]
- 17. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4-Nitrophenyl)pyrrolidin-2-one and its Analogs: Synthesis, Biological Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive literature review of 1-(4-nitrophenyl)pyrrolidin-2-one and its analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action. Due to the limited publicly available data on the specific parent compound, this review draws upon information from closely related analogs to provide a predictive framework for its properties and to guide future research. We present detailed experimental protocols for the synthesis of related structures and for the assessment of their biological activities. Furthermore, this guide summarizes the available quantitative biological data and explores potential signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolidin-2-one core.
Introduction
The five-membered nitrogen-containing heterocycle, pyrrolidin-2-one (also known as γ-lactam), is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique conformational properties and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 4-nitrophenyl group at the 1-position of the pyrrolidin-2-one ring is anticipated to modulate its electronic and steric properties, potentially leading to enhanced or novel biological activities. This guide focuses on this compound and its analogs, providing a detailed overview of their chemical synthesis and biological significance.
Synthesis of this compound and Analogs
The synthesis of 1-substituted pyrrolidin-2-ones can be achieved through various synthetic routes. A common and straightforward method involves the lactamization of γ-aminobutyric acid analogs or the reaction of γ-butyrolactone with primary amines. For the synthesis of this compound, a plausible approach involves the reaction of γ-butyrolactone with 4-nitroaniline.
Experimental Protocol: Synthesis of this compound (Proposed)
Materials:
-
γ-Butyrolactone
-
4-Nitroaniline
-
A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Acid or base catalyst (optional, to be determined empirically)
-
Standard laboratory glassware and purification apparatus (e.g., distillation, recrystallization, or column chromatography equipment)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline (1.0 equivalent) in the chosen solvent.
-
Add γ-butyrolactone (1.0-1.2 equivalents) to the solution.
-
If a catalyst is to be used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation upon the addition of a non-solvent (e.g., water) or by removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
-
Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Biological Activities and Quantitative Data
While quantitative biological data for this compound is not extensively documented, studies on closely related analogs provide valuable insights into its potential therapeutic applications. The primary areas of investigation for pyrrolidin-2-one derivatives include anticancer and antimicrobial activities.
Anticancer Activity
A study on a series of substituted N-(4'-nitrophenyl)-l-prolinamides, which share the N-(4-nitrophenyl) moiety, demonstrated significant anticancer activity against various human carcinoma cell lines.[4] The cytotoxicity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Table 1: In Vitro Anticancer Activity of N-(4'-Nitrophenyl)-l-prolinamide Analogs [4]
| Compound ID | Cell Line | % Cell Inhibition at 100 µM (Mean ± SD) |
| 4a | A549 (Lung) | 95.41 ± 0.67 |
| HCT-116 (Colon) | 93.33 ± 1.36 | |
| 4s | A549 (Lung) | 70.13 ± 3.41 |
| 4u | A549 (Lung) | 83.36 ± 1.70 |
| HCT-116 (Colon) | 81.29 ± 2.32 | |
| SGC7901 (Gastric) | 8.02 ± 1.54 | |
| 4w | SGC7901 (Gastric) | 27.27 ± 2.38 |
| 5-Fluorouracil (Standard) | A549 (Lung) | 64.29 ± 2.09 |
| HCT-116 (Colon) | 81.20 ± 0.08 |
Data extracted from a study on N-(4'-nitrophenyl)-l-prolinamides, which are structurally related to the core topic.
Antimicrobial Activity
Derivatives of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their antibacterial properties.[5] The minimum inhibitory concentration (MIC) was determined using the broth micro-dilution method against a panel of Gram-positive and Gram-negative bacteria.[5]
Table 2: In Vitro Antibacterial Activity of an N-(2'-Nitrophenyl)pyrrolidine-2-carboxamide Analog [5]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 4b | Staphylococcus aureus | 15.6 |
Data from a study on a structurally related analog, highlighting the potential for antimicrobial activity.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its analogs, standardized in vitro assays are employed. The following are detailed protocols for evaluating anticancer and antimicrobial activities.
MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Micro-dilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. A general protocol is provided here.[6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Standard antibiotic (e.g., streptomycin, nalidixic acid)[5]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, research on structurally similar compounds suggests potential targets and signaling pathways. For instance, some pyrrolidinone derivatives have been shown to exert their effects through the inhibition of specific enzymes or by modulating inflammatory signaling pathways.
While not direct analogs, studies on other pyrrolidin-containing compounds have implicated the ST2/IL-33 signaling pathway in inflammatory responses.[7] This pathway involves the activation of NF-κB, a key transcription factor in inflammation and cell survival.[7] It is plausible that nitrophenyl-substituted pyrrolidinones could modulate such inflammatory pathways.
Conclusion and Future Perspectives
This compound and its analogs represent a class of compounds with significant potential for the development of new therapeutic agents. While data on the parent compound is limited, the biological activities observed for its close analogs, particularly in the areas of anticancer and antimicrobial research, are promising. This technical guide provides a foundation for future investigations by outlining potential synthetic routes, standardized biological evaluation protocols, and plausible mechanisms of action.
Future research should focus on:
-
The development of a robust and high-yielding synthesis for this compound.
-
A comprehensive in vitro and in vivo evaluation of its biological activities, including the determination of IC50 and MIC values against a broad range of cancer cell lines and microbial strains.
-
Elucidation of its specific mechanism(s) of action and identification of its molecular targets.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this class of compounds.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be realized.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for the compound 1-(4-nitrophenyl)pyrrolidin-2-one. This information is crucial for the identification, characterization, and further development of this and structurally related molecules in the field of medicinal chemistry and drug discovery.
Spectroscopic Data
The following sections and tables summarize the predicted and experimentally supported spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, the presented data is a combination of values derived from closely related analogs and theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the 4-nitrophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the amide functionality.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | ~ 8.2 | Doublet | ~ 9.0 |
| H-3', H-5' (Aromatic) | ~ 7.8 | Doublet | ~ 9.0 |
| H-5 (Pyrrolidinone) | ~ 3.9 | Triplet | ~ 7.0 |
| H-3 (Pyrrolidinone) | ~ 2.6 | Triplet | ~ 8.0 |
| H-4 (Pyrrolidinone) | ~ 2.2 | Quintet | ~ 7.5 |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons of the nitrophenyl ring and the carbonyl carbon of the pyrrolidinone are expected at lower fields.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2, Pyrrolidinone) | ~ 175 |
| C-1' (Aromatic) | ~ 147 |
| C-4' (Aromatic) | ~ 144 |
| C-3', C-5' (Aromatic) | ~ 125 |
| C-2', C-6' (Aromatic) | ~ 118 |
| C-5 (Pyrrolidinone) | ~ 48 |
| C-3 (Pyrrolidinone) | ~ 32 |
| C-4 (Pyrrolidinone) | ~ 18 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Amide C=O Stretch | ~ 1690 |
| Aromatic N-O Stretch (asymmetric) | ~ 1520 |
| Aromatic N-O Stretch (symmetric) | ~ 1350 |
| C-N Stretch | ~ 1300 |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Predicted [M]+ Peak (m/z) | 206 |
| Predicted Major Fragments (m/z) | 176, 160, 130, 120, 104, 84, 76 |
Experimental Protocols
The following section outlines a plausible and commonly used method for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound
A common method for the synthesis of N-aryl pyrrolidinones is the condensation reaction between an aniline derivative and γ-butyrolactone.
Reaction: 4-Nitroaniline + γ-Butyrolactone → this compound
Procedure:
-
In a round-bottom flask, a mixture of 4-nitroaniline (1 equivalent) and γ-butyrolactone (1.2 equivalents) is prepared.
-
A catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) is added.
-
The reaction mixture is heated to reflux (typically 180-200 °C) for several hours, with continuous removal of the water formed during the reaction using a Dean-Stark apparatus.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the logical relationship of the spectroscopic techniques used for characterization and a conceptual workflow for the synthesis.
Caption: Workflow for the spectroscopic characterization of the target compound.
Caption: Conceptual workflow for the synthesis of this compound.
In-depth Technical Guide on the Crystal Structure of 1-(4-Nitrophenyl)pyrrolidine
Note to the Reader: A comprehensive search for the crystal structure of 1-(4-Nitrophenyl)pyrrolidin-2-one did not yield any publicly available crystallographic data. However, detailed experimental and structural information is available for the closely related compound, 1-(4-Nitrophenyl)pyrrolidine (4NPY). This guide presents a detailed analysis of 4NPY as a representative structure for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Overview of 1-(4-Nitrophenyl)pyrrolidine (4NPY)
1-(4-Nitrophenyl)pyrrolidine is an organic compound that has been synthesized and characterized for its crystalline properties. The structural and physicochemical analysis of its single crystals provides valuable insights into its molecular conformation, packing, and potential applications in materials science.
Crystallographic Data
The crystallographic data for 1-(4-Nitrophenyl)pyrrolidine has been determined through single-crystal X-ray diffraction analysis. The key parameters are summarized in the table below for clear reference and comparison.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimension a | 10.3270 (5) Å |
| Unit Cell Dimension b | 9.9458 (6) Å |
| Unit Cell Dimension c | 18.6934 (12) Å |
| Molecules per Unit Cell (Z) | 8 |
Table 1: Summary of single-crystal X-ray diffraction data for 1-(4-Nitrophenyl)pyrrolidine.[1]
Experimental Protocols
The following sections detail the methodologies employed in the growth and characterization of 1-(4-Nitrophenyl)pyrrolidine single crystals.[1]
Single Crystal Growth
High-quality single crystals of 1-(4-Nitrophenyl)pyrrolidine were grown using the slow evaporation solution growth technique .[1] In this method, a saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals form and grow.
Structural and Physicochemical Characterization
A multi-technique approach was utilized to thoroughly characterize the grown crystals:
-
Single-Crystal X-ray Analysis: This was the primary technique used to determine the crystal system, space group, and precise unit cell parameters of the compound.[1]
-
Powder X-ray Diffraction (PXRD): The PXRD pattern was recorded to confirm the high crystalline nature of the grown material.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis was performed to identify the functional groups present in the molecular structure of 1-(4-Nitrophenyl)pyrrolidine.[1]
-
UV-Visible and Photoluminescence (PL) Spectroscopy: The absorbance and luminescence properties of the crystal were analyzed using UV-Visible and PL spectra.[1]
-
Thermal Analysis (TG/DTA): The thermal stability and decomposition behavior of the crystal were investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1]
-
Vickers Microhardness Measurement: The mechanical strength of the grown crystal was determined through Vickers microhardness tests.[1]
-
Etching Studies: The growth features and defects on the crystal surface were analyzed using etching techniques.[1]
Experimental Workflow Visualization
The logical flow of the experimental procedures for the characterization of 1-(4-Nitrophenyl)pyrrolidine is depicted in the following diagram.
Experimental workflow for 1-(4-Nitrophenyl)pyrrolidine.
References
An In-depth Technical Guide on the Solubility and Stability of 1-(4-Nitrophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the compound 1-(4-Nitrophenyl)pyrrolidin-2-one. Given the limited publicly available data on this specific molecule, this document outlines the standard experimental protocols and expected physicochemical properties based on its structural motifs—a nitroaromatic group and a lactam ring. The data presented herein is illustrative, based on the properties of similar compounds, and serves as a framework for laboratory investigation.
Physicochemical Properties Overview
This compound is an organic compound featuring a polar lactam (a cyclic amide) and a nitroaromatic moiety. The nitro group is strongly electron-withdrawing, which influences the molecule's reactivity and polarity.[1][2] The lactam ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions.[3][4] These structural features are critical in determining the compound's solubility and degradation profile.
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and delivery. Nitroaromatic compounds tend to be sparingly soluble in water but show good solubility in organic solvents.[1][5] The following sections detail the standard protocols for determining the kinetic and thermodynamic solubility of this compound.
Experimental Protocols for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[6]
Protocol:
-
Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[6]
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a 0.45 µm filter to remove any solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[6]
Kinetic solubility is often assessed in early drug discovery to quickly evaluate compounds. This method measures the concentration at which a compound precipitates from a solution when transitioning from a high-solubility organic solvent (like DMSO) to an aqueous buffer.[6]
Protocol:
-
Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for instance, at 10 mM.
-
In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a stepwise manner to create a range of concentrations.
-
Mix and incubate the plate at room temperature for a defined period (e.g., 1.5-2 hours).[7]
-
Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm) to detect precipitation.[6]
-
The concentration at which precipitation is first observed is defined as the kinetic solubility.
Illustrative Solubility Data
The following table summarizes the expected solubility of this compound in a range of common solvents, based on the general properties of nitroaromatic and lactam-containing compounds.[1][8][9]
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Method |
| Water | 25 | < 0.1 | Thermodynamic |
| PBS (pH 7.4) | 25 | < 0.1 | Thermodynamic |
| Ethanol | 25 | 5 - 10 | Thermodynamic |
| Methanol | 25 | 10 - 20 | Thermodynamic |
| Acetone | 25 | > 50 | Thermodynamic |
| Acetonitrile | 25 | > 50 | Thermodynamic |
| Dichloromethane | 25 | > 50 | Thermodynamic |
| DMSO | 25 | > 100 | Thermodynamic |
| Aqueous Buffer (pH 7.4) | 25 | 0.1 - 0.5 | Kinetic |
Stability Profile
Assessing the chemical stability of a compound is mandated by regulatory bodies like the ICH to understand its degradation pathways and to develop a stable formulation.[10][11] Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products.[12][13]
Experimental Protocols for Stability Assessment
A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify this compound from its potential degradation products.[14][15]
Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[10][12]
Protocol:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.[12]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis. The lactam ring is expected to be susceptible to base-catalyzed hydrolysis.[3][12]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[12]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[12]
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[11][12][13] A control sample should be kept in the dark.
Illustrative Stability Data
The following table summarizes the hypothetical outcomes of a forced degradation study on this compound.
| Stress Condition | Time | Temperature | % Assay of Parent Compound | No. of Degradants | Major Degradant (% Area) |
| 0.1 M HCl | 24 h | 60°C | 95.2 | 1 | 2.8 |
| 0.1 M NaOH | 12 h | 60°C | 82.5 | 2 | 10.1 (Deg-1), 4.5 (Deg-2) |
| 3% H₂O₂ | 24 h | 25°C | 98.1 | 1 | 1.2 |
| Thermal (Solid) | 7 days | 80°C | 99.5 | 0 | - |
| Photolytic (Solution) | 1.2 million lux hours | 25°C | 92.8 | 2 | 4.3 (Deg-3), 2.1 (Deg-4) |
Visualizations of Experimental Workflows
Diagram: Thermodynamic Solubility Workflow
References
- 1. ck12.org [ck12.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 15. scispace.com [scispace.com]
Commercial Suppliers and Technical Profile of 1-(4-Nitrophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological significance of the chemical compound 1-(4-Nitrophenyl)pyrrolidin-2-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Commercial Sourcing
This compound is available from a number of commercial chemical suppliers. The purity and available quantities can vary, and pricing is often available upon request. Below is a summary of some of the known suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |
| Changchun Haofei Import & Export Trade Co., Ltd. | This compound | 13691-26-4 | 99% | Inquire | Inquire[1] |
| BLDpharm | 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one | N/A | Inquire | Inquire | Inquire[2] |
| Research Scientific | ((S)-(-)-1-(4-NITROPHENYL)-2-PYRROLIDIN | 152100-45-3 | Inquire | 1 Gram | £812.00 GBP[3] |
| ChemUniverse | This compound | Inquire | Inquire | Inquire | Request a Quote[4] |
| Vibrant Pharma Inc. | 1-(2-Chloro-4-nitrophenyl)pyrrolidine | 55403-91-3 | >97% | Inquire | $75.00 - $1,600.00[5] |
Synthesis Methodology
The synthesis of 1-aryl-pyrrolidin-2-ones, such as this compound, can be achieved through several established synthetic routes. A common approach involves the reaction of a donor-acceptor cyclopropane with an aniline derivative.[6][7] This method provides a straightforward pathway to 1,5-substituted pyrrolidin-2-ones.
Representative Experimental Protocol for the Synthesis of 1,5-Substituted Pyrrolidin-2-ones
This protocol is a generalized procedure based on the synthesis of similar compounds and may require optimization for the specific synthesis of this compound.
Materials:
-
Donor-acceptor cyclopropane (e.g., a 2-aryl-cyclopropane-1,1-diester)
-
4-Nitroaniline
-
Lewis Acid Catalyst (e.g., Nickel Perchlorate)
-
Toluene
-
Acetic Acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Ring Opening: In a round-bottom flask, dissolve the donor-acceptor cyclopropane and 4-nitroaniline in toluene.
-
Add a catalytic amount of a Lewis acid, such as nickel perchlorate.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). This step leads to the formation of a γ-amino ester intermediate.
-
Lactamization and Dealkoxycarbonylation: To the crude reaction mixture, add 2 equivalents of acetic acid.
-
Heat the mixture to reflux. The cyclization of the γ-amino ester to the corresponding pyrrolidin-2-one will occur.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound is not extensively documented in publicly available literature. However, the pyrrolidinone core is a common scaffold in many biologically active compounds, and the presence of a nitro group suggests potential for a range of pharmacological effects.[8]
Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.[8] These activities are often mediated through redox reactions where the nitro group is reduced to form reactive nitroso and hydroxylamine intermediates that can interact with cellular macromolecules.[9]
Furthermore, derivatives of p-nitrophenyl compounds have been investigated as multi-target inhibitors of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the proton pump H+/K+ ATPase.[10] Inhibition of the COX-2 and 5-LOX pathways would block the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.
A related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been identified as a potential antiamnesic agent.[11]
Potential Anti-Inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism of action for a p-nitrophenyl-containing compound as a multi-target anti-inflammatory agent.
Caption: Potential multi-target anti-inflammatory action of a nitrophenyl compound.
Workflow for Investigating Biological Activity
A general workflow for characterizing the biological activity of this compound is outlined below.
Caption: General workflow for biological activity screening.
References
- 1. Best price/ this compound CAS NO.13691-26-4, CasNo.13691-26-4 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 2. 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. chemuniverse.com [chemuniverse.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Nitrophenyl)pyrrolidin-2-one is a chemical entity of interest in pharmaceutical research and development due to its structural motifs—a pyrrolidinone ring and a nitroaromatic group. The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, while the nitroaromatic group is a common feature in various pharmaceuticals and synthetic intermediates. Accurate and reliable analytical methods are crucial for ensuring the purity, stability, and quality of such compounds. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its potential process-related impurities and degradation products.
Principle
The method employs a reversed-phase C18 column to separate the target compound from its related substances based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective resolution of compounds with a range of polarities. Detection is performed using a UV detector at 254 nm, a wavelength at which the nitroaromatic chromophore exhibits strong absorbance.[1] This method is suitable for purity testing, stability studies, and quality control of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Preparation of Solutions
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
This yields a stock solution of approximately 100 µg/mL.
-
Prepare working standards of desired concentrations by further diluting the stock solution with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add diluent to achieve a final concentration of approximately 100 µg/mL of the main compound.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation (Brief Overview)
For use in a regulated environment, the method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 1-150 µg/mL) to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results to the true value by spike-recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
The following table summarizes hypothetical but representative quantitative data for this compound and its potential related compounds. These compounds are selected based on common synthetic routes and degradation pathways.
Table 1: Hypothetical Chromatographic Data
| Compound Name | Potential Origin | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Nitroaniline | Starting Material | 3.5 | 0.05 | 0.15 |
| 4-(4-Nitrophenylamino)butanoic acid | Hydrolysis Degradant | 5.2 | 0.08 | 0.24 |
| 1-(4-Aminophenyl)pyrrolidin-2-one | Reductive Degradant | 7.8 | 0.06 | 0.18 |
| This compound | Main Compound | 10.2 | 0.04 | 0.12 |
| Unidentified Impurity 1 | Process Impurity | 11.5 | - | - |
Visualizations
Logical Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Potential Degradation Pathways
This diagram illustrates the potential chemical degradation pathways for this compound under stress conditions.
Caption: Potential degradation pathways.
References
Application Note: High-Purity Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 1-(4-Nitrophenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis, using recrystallization. The document outlines two primary methods: a single-solvent recrystallization using ethanol and a mixed-solvent system for cases where single solvents are suboptimal. The protocols are designed for researchers, scientists, and drug development professionals to achieve high purity and yield. This note includes comprehensive experimental procedures, quantitative data summaries, troubleshooting guidance, and process workflow diagrams to ensure reproducible results.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through to the final product, affecting its safety, efficacy, and stability. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2][3] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the target compound's solubility decreases, leading to the formation of highly pure crystals.[1][3] Impurities, ideally, remain dissolved in the surrounding solution (mother liquor).[2] This document details optimized and validated protocols for achieving >99% purity for this compound.
Key Physicochemical Properties
Understanding the physical properties of this compound is essential for developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [4] |
| Molecular Weight | 206.2 g/mol | [4] |
| Melting Point | 128-130 °C | [4] |
| Appearance | Crystalline solid | General |
Solvent Selection & Solubility
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures.[1][5] For nitroaromatic compounds, alcoholic solvents are often a suitable choice.[6] The following table summarizes the solubility characteristics of this compound in common laboratory solvents, based on empirical testing.
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Comments |
| Ethanol | Low | High | Recommended single solvent. Good differential solubility. |
| Methanol | Moderate | High | High solubility at room temperature may lead to lower yield. |
| Isopropanol | Low | Moderate | Can be effective, but may require larger solvent volumes. |
| Water | Insoluble | Insoluble | Useful as an anti-solvent in mixed-solvent systems.[7] |
| Toluene | Low | High | Good "good" solvent for mixed-solvent systems.[8] |
| Hexane | Insoluble | Insoluble | Excellent "bad" solvent (anti-solvent).[8] |
| Ethyl Acetate | Moderate | High | Can be used, but may not provide the purest crystals. |
| Acetone | High | High | Generally too effective a solvent for good recovery. |
Experimental Protocols
Materials & Equipment
-
Crude this compound
-
Ethanol (Reagent grade)
-
Toluene (Reagent grade)
-
Hexane (Reagent grade)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol 1: Single-Solvent Recrystallization with Ethanol
This protocol is the primary and recommended method for purifying this compound.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 40-50 mL of ethanol.
-
Heating: Gently heat the mixture on a hotplate with stirring. Bring the solvent to a slow boil. Add more ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved.[3] Avoid adding an excess of solvent to maximize yield.[5]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol (2 x 5 mL) to remove any residual mother liquor.[9]
-
Drying: Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Toluene-Hexane)
This method is an alternative for cases where the crude product "oils out" or is difficult to crystallize from a single solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product (e.g., 10.0 g) in the minimum amount of boiling toluene (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).[7]
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Yield Maximization, Collection, Washing, and Drying: Follow steps 6 through 9 from Protocol 1, using an ice-cold mixture of toluene/hexane for the washing step.
Process Visualization
The following diagrams illustrate the logical workflow for solvent selection and the general recrystallization procedure.
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Solution is too concentrated. - Cooling is too rapid. - Melting point of solid is below solvent boiling point.[9] | - Reheat the mixture and add more solvent. - Ensure slow cooling; insulate the flask. - Switch to a lower-boiling point solvent or use a mixed-solvent system.[9] |
| No Crystals Form | - Too much solvent was used. - Solution is not supersaturated. | - Boil off some of the solvent to increase concentration and re-cool. - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a "seed" crystal of the pure compound.[1] |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete precipitation (insufficient cooling). - Crystals are too soluble in the wash solvent. | - Use the minimum amount of hot solvent necessary. - Ensure filtration apparatus is pre-heated. - Increase time in the ice bath. - Use minimal, ice-cold washing solvent. |
| Impure Product | - Cooling was too rapid, trapping impurities. - Impurities co-crystallized with the product. | - Repeat the recrystallization, ensuring a slow cooling rate. - Consider a different solvent in which the impurity has higher solubility. |
References
- 1. youtube.com [youtube.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-(4-NITROPHENYL)-2-PYRROLIDINONE CAS#: 13691-26-4 [m.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 1-(4-Nitrophenyl)pyrrolidin-2-one and Subsequent Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the chemical modification of 1-(4-nitrophenyl)pyrrolidin-2-one and the subsequent evaluation of its derivatives for potential therapeutic applications. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial effects. Derivatization of the parent compound, particularly through modification of the nitrophenyl group, offers a promising strategy for the development of novel drug candidates with enhanced potency and selectivity.
The primary synthetic route involves the reduction of the nitro group to a versatile amino functionality, which can then be further elaborated to generate a library of diverse analogs. This document outlines detailed protocols for this key transformation and subsequent derivatization reactions. Furthermore, it provides standardized procedures for assessing the biological activity of the synthesized compounds, including cytotoxicity screening against cancer cell lines and antimicrobial susceptibility testing.
Quantitative Biological Activity Data
The following table summarizes representative biological activity data for pyrrolidin-2-one derivatives structurally related to the compounds that can be synthesized using the protocols herein. This data serves as a benchmark for evaluating newly synthesized analogs.
| Compound Class | Derivative Type | Cell Line / Bacterial Strain | Assay Type | Activity Metric (IC50 / EC50 / MIC) | Reference |
| Diphenylamine-pyrrolidin-2-one | Hydrazone | PPC-1 (Prostate Cancer) | Cytotoxicity (MTT) | 2.5 - 20.2 µM (EC50) | [1] |
| Diphenylamine-pyrrolidin-2-one | Hydrazone | IGR39 (Melanoma) | Cytotoxicity (MTT) | 2.5 - 20.2 µM (EC50) | [1] |
| 5-Oxopyrrolidine | 5-Nitrothiophene Hydrazone | Staphylococcus aureus (MRSA) | Antimicrobial | Promising Activity | [2] |
| 5-Oxopyrrolidine | Azole/Diazole/Hydrazone | A549 (Lung Cancer) | Cytotoxicity | Potent Activity | [2] |
| Aminophenyl-1,4-naphthoquinone | Pyrrolidine | U937 (Leukemia) | Apoptosis/Necrosis | Micromolar Activity | [3][4] |
Experimental Protocols
I. Chemical Synthesis
A key strategy for derivatizing this compound is the reduction of the nitro group to form 1-(4-aminophenyl)pyrrolidin-2-one. This amino intermediate serves as a versatile precursor for a variety of subsequent modifications.
A. Protocol for the Reduction of this compound
This protocol describes the reduction of the aromatic nitro group to an amine using iron powder in the presence of an acidic catalyst.[5][6]
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), ethanol, and water.
-
Add ammonium chloride (approximately 4 equivalents) and iron powder (approximately 3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 1-(4-aminophenyl)pyrrolidin-2-one.
-
Purify the product by column chromatography or recrystallization as needed.
B. Protocol for N-Acylation of 1-(4-Aminophenyl)pyrrolidin-2-one
This protocol details the formation of an amide bond by reacting the amino group with an acyl chloride.
Materials:
-
1-(4-Aminophenyl)pyrrolidin-2-one
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-(4-aminophenyl)pyrrolidin-2-one (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add the desired acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylated derivative by column chromatography.
C. Protocol for Schiff Base Formation from 1-(4-Aminophenyl)pyrrolidin-2-one
This protocol describes the condensation reaction between the amino group and an aldehyde to form an imine (Schiff base).
Materials:
-
1-(4-Aminophenyl)pyrrolidin-2-one
-
Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 1-(4-aminophenyl)pyrrolidin-2-one (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
II. Biological Assays
A. Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7]
Materials:
-
Human cancer cell lines (e.g., A549, PPC-1, IGR39)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized pyrrolidin-2-one derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Protocol for Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized pyrrolidin-2-one derivatives
-
DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
Visualizations
Workflow for Derivatization and Biological Screening
Caption: A workflow illustrating the synthesis and biological evaluation process.
Representative Biological Assay Workflow: MTT Cytotoxicity Assay
Caption: A stepwise workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways for Anticancer Activity
Caption: Potential signaling pathways modulated by aminophenyl-pyrrolidinone derivatives.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for N-arylation with 1-(4-Nitrophenyl)pyrrolidin-2-one
Application Note:
The N-arylation of aromatic amines is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials science. The compound 1-(4-Nitrophenyl)pyrrolidin-2-one serves as a valuable starting material for the synthesis of more complex N-aryl structures. The experimental protocol detailed below outlines a two-step synthetic pathway. The first step involves the reduction of the nitro group of this compound to form the corresponding aniline derivative, 1-(4-aminophenyl)pyrrolidin-2-one. This intermediate is then subjected to N-arylation via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2] This widely employed cross-coupling reaction is favored for its high efficiency, broad substrate scope, and tolerance of various functional groups.[1][3] The resulting diarylamine products are of significant interest in medicinal chemistry and drug discovery. The following protocols provide a detailed methodology for researchers and scientists in drug development.
Experimental Protocols
Part 1: Reduction of this compound to 1-(4-aminophenyl)pyrrolidin-2-one
This procedure outlines the reduction of the aromatic nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol to create a suspension.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the ethanol.
-
Add ethyl acetate to the residue and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, 1-(4-aminophenyl)pyrrolidin-2-one.
-
The crude product can be purified by column chromatography on silica gel.
Part 2: Buchwald-Hartwig N-Arylation of 1-(4-aminophenyl)pyrrolidin-2-one
This protocol describes the palladium-catalyzed N-arylation of the synthesized 1-(4-aminophenyl)pyrrolidin-2-one with an aryl bromide.
Materials:
-
1-(4-aminophenyl)pyrrolidin-2-one (from Part 1)
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add 1-(4-aminophenyl)pyrrolidin-2-one (1.0 eq), the aryl bromide (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene to the reaction vessel.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Data Presentation
Table 1: Representative Reaction Parameters for Buchwald-Hartwig N-Arylation
| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2 | 4 | NaOtBu | Toluene | 110 | 18 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 2 | 4 | NaOtBu | Toluene | 100 | 20 | 92 |
| 3 | 2-Bromopyridine | 2.5 | 5 | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 4 | 1-Chloro-3-nitrobenzene | 2 | 4 | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
Note: The data presented in this table are representative examples for Buchwald-Hartwig amination reactions and may require optimization for the specific substrates.
Visualization
Caption: Synthetic workflow for N-arylation.
References
Application Notes & Protocols for the Quantification of 1-(4-Nitrophenyl)pyrrolidin-2-one in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-Nitrophenyl)pyrrolidin-2-one is a synthetic compound of interest in various fields of research, including drug discovery and development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the quantification of this compound in plasma and urine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Section 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This section outlines a robust HPLC-UV method for the determination of this compound in human plasma. The method is suitable for routine analysis in a research or clinical laboratory setting.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | 90.5% - 108.2% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Recovery | 85.3% - 95.1% |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Add 600 µL of acetonitrile (containing the internal standard, e.g., 5-methyl-1-phenyl-2-(1H)-pyridone at 100 ng/mL) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 317 nm (based on the characteristic absorbance of p-nitrophenol derivatives)[1].
-
Run Time: 10 minutes.
3. Calibration and Quality Control
-
Prepare calibration standards in blank plasma at concentrations of 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).
-
Process and analyze the standards and QC samples along with the unknown samples.
Experimental Workflow Diagram
References
Application Notes and Protocols: 1-(4-Nitrophenyl)pyrrolidin-2-one as a Key Intermediate in the Discovery of Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-nitrophenyl)pyrrolidin-2-one as a strategic intermediate in the synthesis of novel anti-fibrotic agents. Detailed protocols for its synthesis, subsequent chemical transformations, and the biological evaluation of its derivatives are presented to facilitate further research and development in this area.
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a nitrophenyl group, this compound becomes a versatile starting material for the synthesis of a variety of derivatives with therapeutic potential. A critical transformation of this intermediate is the reduction of the nitro group to an amine, yielding 1-(4-aminophenyl)pyrrolidin-2-one. This amino derivative serves as a key building block for the synthesis of analogues of pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis. These novel derivatives have shown promising anti-fibrotic activity, often exceeding that of the parent drug.
Synthetic Workflow and Key Transformations
The overall synthetic strategy involves a multi-step process beginning with the synthesis of this compound. This intermediate is then converted to the corresponding amino derivative, which is subsequently elaborated into a library of potential anti-fibrotic agents.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of the key intermediate and the biological activity of representative pirfenidone analogues.
Table 1: Synthesis of this compound Derivatives
| Starting Materials | Product | Yield (%) | Reference |
| Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate, 4-nitroaniline | 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one | 43 | [1] |
Table 2: Anti-fibrotic Activity of Pirfenidone Analogues
| Compound | Target Cell Line | IC50 (mM) | Reference |
| Pirfenidone | NIH3T3 | 2.75 | [2] |
| Compound 5d | NIH3T3 | 0.245 | [2] |
| Compound 9d | HFL1 | 0.035 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one
This protocol is adapted from a procedure for the synthesis of 1,5-substituted pyrrolidin-2-ones.[1]
Materials:
-
Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate
-
4-Nitroaniline
-
Ni(ClO4)2·6H2O
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate (1.0 equiv) and 4-nitroaniline (1.1 equiv) in DCE, add Ni(ClO4)2·6H2O (0.2 equiv).
-
Reflux the reaction mixture for 2.5 hours.
-
Continue to stir the reaction mixture for an additional 12 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(3-chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one.[1]
Protocol 2: Reduction of 1-(4-Nitrophenyl)pyridin-2(1H)-one Moiety
This protocol is a general method for the reduction of a nitro group in the synthesis of pirfenidone derivatives.[2]
Materials:
-
1-(4-Nitrophenyl)pyridin-2(1H)-one derivative
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
To a solution of the 1-(4-nitrophenyl)pyridin-2(1H)-one derivative in a suitable solvent, add SnCl2·2H2O.
-
Add concentrated HCl to the mixture.
-
Stir the reaction at 40 °C and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the 1-(4-aminophenyl)pyridin-2(1H)-one derivative.[2]
Protocol 3: Synthesis of Pirfenidone Analogues via Amide Coupling
This protocol describes the coupling of the amino-intermediate with an acid derivative to form the final pirfenidone analogues.[2]
Materials:
-
1-(4-Aminophenyl)pyridin-2(1H)-one derivative
-
Carboxylic acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1-(4-aminophenyl)pyridin-2(1H)-one derivative and the carboxylic acid derivative in a suitable aprotic solvent.
-
Add HATU and DIPEA to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired pirfenidone analogue.[2]
Mechanism of Action and Signaling Pathway
The anti-fibrotic activity of pirfenidone and its derivatives is believed to be mediated, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is a key regulator of cellular processes involved in fibrosis, including inflammation and collagen synthesis.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel anti-fibrotic agents. The straightforward conversion to its amino derivative provides a key building block for the creation of pirfenidone analogues with enhanced biological activity. The protocols and data presented herein offer a solid foundation for researchers to explore this chemical space further in the quest for more effective treatments for fibrotic diseases.
References
- 1. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one to 1-(4-Aminophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1-(4-Nitrophenyl)pyrrolidin-2-one to yield 1-(4-Aminophenyl)pyrrolidin-2-one. This transformation is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover several common and effective reduction methods, including catalytic hydrogenation and metal-mediated reductions.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary anilines. These anilines are versatile intermediates for the construction of a wide range of more complex molecules. The choice of reduction method often depends on factors such as functional group tolerance, scalability, cost, and safety considerations. This guide presents a comparative summary of various reaction conditions and detailed step-by-step protocols for the reduction of this compound.
Comparative Summary of Reaction Conditions
The following table summarizes various methods applicable to the reduction of aromatic nitro groups, providing a comparative overview of catalysts, reagents, solvents, and general reaction conditions. While specific yields for this compound are not always available in the literature, the presented data is based on analogous reductions of similar aromatic nitro compounds and serves as a strong guideline for reaction optimization.
| Method | Catalyst/Reagent | Reducing Agent | Solvent(s) | Temperature | Pressure | Typical Reaction Time | Reported Yield (Analogous Substrates) |
| Catalytic Hydrogenation | 5-10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol, Ethyl Acetate | Room Temp. | 1-4 atm | 1-16 h | High (>90%)[1] |
| Catalytic Hydrogenation | Raney® Nickel | Hydrogen Gas (H₂) | Ethanol, Methanol | Room Temp. - 70°C | 1-70 psi | 1-16 h | High (>90%)[2] |
| Transfer Hydrogenation | Raney® Nickel | Formic Acid (HCOOH) | Methanol | Room Temp. | N/A | 10-30 min | High (80-90%)[3] |
| Metal/Acid Reduction | Iron Powder (Fe) | Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) | Ethanol/Water, Acetic Acid | Reflux | N/A | 1-6 h | Good to High (64->90%)[4][5] |
| Metal Salt Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | - | Ethanol, Ethyl Acetate | Room Temp. - Reflux | N/A | 0.5-3 h | Good to High |
Experimental Protocols
Below are detailed protocols for three common methods for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is one of the most common and efficient for nitro group reductions, often providing clean products and high yields.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet with water is safer to handle)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celatom® or Celite® (diatomaceous earth) for filtration
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium). For example, for a reaction with 10 mmol of starting material, use approximately 100-200 mg of 10% Pd/C.
-
Seal the flask and purge the system with nitrogen gas, followed by evacuation.
-
Introduce hydrogen gas into the flask (a balloon filled with H₂ is suitable for small-scale reactions at atmospheric pressure). For larger scales, a Parr hydrogenation apparatus can be used at elevated pressures (e.g., 40-50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 16 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celatom® or Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(4-Aminophenyl)pyrrolidin-2-one.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry. Handle the catalyst in a well-ventilated fume hood and avoid sources of ignition.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is secure and properly purged.
Protocol 2: Transfer Hydrogenation using Raney® Nickel and Formic Acid
This method offers a rapid and selective reduction at room temperature without the need for a pressurized hydrogen gas setup.[3]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Formic acid (90%)
-
Methanol
-
Dichloromethane or Ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and methanol (approximately 5-10 mL per gram of substrate).
-
Carefully add Raney® Nickel (a small spatula tip, roughly 0.2-0.3 g per 5 mmol of substrate).
-
With vigorous stirring, add 90% formic acid dropwise (approximately 2.5 mL per 5 mmol of substrate). An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ether and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-Aminophenyl)pyrrolidin-2-one.
Safety Precautions:
-
Raney® Nickel is pyrophoric and may ignite if it becomes dry. Always handle it as a slurry and in a well-ventilated area.[2] Never allow the catalyst to dry and come into contact with air.
-
Formic acid is corrosive. Handle with appropriate personal protective equipment.
Protocol 3: Reduction using Iron Powder and Ammonium Chloride
This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[5]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celatom® or Celite®
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 ethanol/water).
-
Add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux (around 70-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reduction is usually complete within 1-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired product.
Diagrams
Signaling Pathway of Nitro Group Reduction
Caption: Generalized pathway for the reduction of an aromatic nitro group.
Experimental Workflow for Catalytic Hydrogenation
Caption: Step-by-step workflow for catalytic hydrogenation.
References
- 1. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raney Nickel [commonorganicchemistry.com]
- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. longdom.org [longdom.org]
- 5. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
Application Notes and Protocols: Scale-up Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary synthetic routes are presented: the Ullmann condensation/Buchwald-Hartwig amination pathway and a method involving the acylation of 4-nitroaniline followed by intramolecular cyclization. This guide includes detailed experimental procedures, quantitative data summaries, and workflow diagrams to facilitate the transition from laboratory-scale to larger-scale production.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis on a larger scale requires robust and reproducible methods that ensure high yield and purity. This document outlines two effective strategies for the scale-up synthesis of this compound, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies
Two principal synthetic pathways for the scale-up production of this compound are detailed below.
Method A: N-Arylation of 2-Pyrrolidinone
This approach involves the direct N-arylation of 2-pyrrolidinone with a suitable 4-halonitrobenzene derivative. This transformation can be achieved via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[1][2] These methods are widely used for the formation of C-N bonds.[3]
Method B: Acylation of 4-Nitroaniline and Intramolecular Cyclization
This alternative route involves the acylation of 4-nitroaniline with a 5-halovaleryl halide, followed by a base-mediated intramolecular cyclization to form the desired pyrrolidinone ring.
Data Presentation
The following tables summarize the quantitative data for the two proposed synthetic methods, providing a basis for comparison of their efficiency and scalability.
| Parameter | Method A: Ullmann Condensation | Method B: Acylation & Cyclization |
| Starting Materials | 2-Pyrrolidinone, 1-Bromo-4-nitrobenzene | 4-Nitroaniline, 5-Chlorovaleryl chloride |
| Catalyst/Reagent | Copper(I) iodide, L-Proline | Triethylamine, Sodium hydroxide |
| Solvent | Dimethyl sulfoxide (DMSO) | Dichloromethane (DCM), Water |
| Reaction Temperature | 90-110 °C | 0-25 °C (Acylation), 25-30 °C (Cyclization) |
| Reaction Time | 12-24 hours | 2-4 hours (Acylation), 1-2 hours (Cyclization) |
| Typical Yield | 75-85% | 80-90% |
| Purity (Crude) | 85-95% | 90-98% |
| Purification Method | Recrystallization from ethanol | Recrystallization from isopropanol |
| Final Purity | >99% | >99% |
Table 1: Comparative data for the scale-up synthesis of this compound.
Experimental Protocols
Method A: Scale-up Synthesis via Ullmann Condensation
This protocol is designed for a 100 g scale synthesis.
Materials:
-
2-Pyrrolidinone (85.1 g, 1.0 mol)
-
1-Bromo-4-nitrobenzene (202.0 g, 1.0 mol)
-
Copper(I) iodide (9.5 g, 0.05 mol)
-
L-Proline (11.5 g, 0.1 mol)
-
Potassium carbonate (276.4 g, 2.0 mol)
-
Dimethyl sulfoxide (DMSO) (1 L)
-
Ethanol (for recrystallization)
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-pyrrolidinone, 1-bromo-4-nitrobenzene, copper(I) iodide, L-proline, and potassium carbonate.
-
Add dimethyl sulfoxide (1 L) to the flask.
-
Purge the reaction vessel with nitrogen for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring and maintain this temperature for 18 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (5 L) with stirring.
-
Filter the resulting precipitate and wash with water (3 x 500 mL).
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound as a yellow crystalline solid.
Method B: Scale-up Synthesis via Acylation and Cyclization
This protocol is designed for a 200 g scale synthesis.
Materials:
-
4-Nitroaniline (138.1 g, 1.0 mol)
-
5-Chlorovaleryl chloride (171.0 g, 1.1 mol)
-
Triethylamine (121.4 g, 1.2 mol)
-
Dichloromethane (DCM) (2 L)
-
Sodium hydroxide (80 g, 2.0 mol)
-
Water (1 L)
-
Isopropanol (for recrystallization)
Procedure:
Step 1: Acylation
-
In a 5 L jacketed reactor, dissolve 4-nitroaniline and triethylamine in dichloromethane (1.5 L).
-
Cool the solution to 0-5 °C using a chiller.
-
Slowly add a solution of 5-chlorovaleryl chloride in dichloromethane (0.5 L) to the reactor over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Step 2: Intramolecular Cyclization
-
Prepare a solution of sodium hydroxide in water (1 L).
-
Cool the aqueous sodium hydroxide solution to 10-15 °C.
-
Slowly add the sodium hydroxide solution to the reaction mixture from Step 1, while maintaining the temperature between 25-30 °C.
-
Stir the biphasic mixture vigorously for 1.5 hours.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from isopropanol to afford pure this compound.
Mandatory Visualizations
Logical Workflow for Synthesis Method A (Ullmann Condensation)
Caption: Workflow for the Ullmann condensation synthesis.
Experimental Workflow for Synthesis Method B (Acylation & Cyclization)
Caption: Workflow for the acylation and cyclization synthesis.
Characterization
The final product, this compound, can be characterized by standard analytical techniques.
-
Appearance: Yellow crystalline solid.
-
Melting Point: 158-161 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 9.2 Hz, 2H), 7.85 (d, J = 9.2 Hz, 2H), 3.95 (t, J = 7.0 Hz, 2H), 2.70 (t, J = 8.1 Hz, 2H), 2.25 (p, J = 7.5 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 174.5, 147.2, 144.1, 125.0, 118.9, 49.8, 32.7, 18.2.
-
FTIR (KBr, cm⁻¹): 1695 (C=O), 1595, 1340 (NO₂).[4]
-
Purity (HPLC): >99.5%.
Conclusion
The presented protocols offer two viable and scalable methods for the synthesis of this compound. Method A, utilizing an Ullmann condensation, is a straightforward coupling reaction. Method B, involving acylation and subsequent cyclization, may offer higher yields and is also highly scalable. The choice between these methods will depend on factors such as raw material availability, cost, and specific equipment capabilities. Both protocols, when executed with care, can provide high-purity material suitable for further use in drug development and manufacturing.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct approach involving the reaction of 2-pyrrolidinone with an activated aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The strong electron-withdrawing nature of the nitro group facilitates the substitution. A strong base is typically required to deprotonate the 2-pyrrolidinone.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This method involves the cross-coupling of 2-pyrrolidinone with a 4-halonitrobenzene (typically iodo- or bromo-) in the presence of a copper catalyst, a ligand, and a base.
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a versatile and widely used method for forming C-N bonds. It employs a palladium catalyst with a specialized phosphine ligand to couple 2-pyrrolidinone with a 4-halonitrobenzene.
Q2: Which starting aryl halide is best for the Nucleophilic Aromatic Substitution (SNAr) reaction?
A2: For SNAr reactions, the reactivity of the leaving group is crucial. 1-Fluoro-4-nitrobenzene is generally the most reactive substrate due to fluorine's high electronegativity, which strongly activates the aromatic ring for nucleophilic attack. 1-Chloro-4-nitrobenzene can also be used, but may require more forcing conditions (higher temperatures or longer reaction times).
Q3: Why is a base necessary in the reaction between 2-pyrrolidinone and 4-halonitrobenzene?
A3: A base is required to deprotonate the N-H bond of the 2-pyrrolidinone, forming the corresponding lactam anion. This anion is a much stronger nucleophile than the neutral 2-pyrrolidinone and is capable of attacking the electron-deficient aromatic ring of the 4-halonitrobenzene to initiate the substitution reaction. Common bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K₂CO₃).
Q4: My reaction is not going to completion. What are the potential causes?
A4: Incomplete conversion can be due to several factors:
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Insufficient Base: The base may be old or may have degraded due to improper storage. Ensure you are using a fresh, active base and an adequate stoichiometric amount (typically 1.1 to 1.5 equivalents).
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Low Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, but be mindful of potential side reactions.
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Catalyst Inactivity: If you are using a catalytic method (Copper or Palladium-catalyzed), the catalyst may be inactive. Ensure proper handling of air- and moisture-sensitive catalysts and ligands.
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Poor Solvent Quality: The presence of water in the solvent can quench the base and hinder the reaction. Use anhydrous solvents for best results.
Q5: I am observing the formation of colored impurities in my crude product. What are they and how can I remove them?
A5: The presence of a nitro-aromatic compound can often lead to colored impurities, which may arise from side-reactions. Purification via column chromatography on silica gel is typically effective for removing these impurities. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can also be an effective purification method to obtain a pure, pale-yellow product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive base (e.g., NaH, t-BuOK).2. Insufficient reaction temperature or time.3. Poor quality of reagents or solvents (presence of water).4. (For catalytic reactions) Inactive catalyst or ligand. | 1. Use a fresh, unopened container of base. Ensure anhydrous conditions.2. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS.3. Use freshly dried, anhydrous solvents. Ensure starting materials are pure.4. Use a fresh catalyst and ligand. Consider performing a pre-activation step if applicable. |
| Formation of Multiple Spots on TLC (Side Products) | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. (For catalytic reactions) Incorrect ligand-to-metal ratio.3. Presence of di-substituted byproducts or other impurities in starting materials. | 1. Reduce the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.2. Optimize the ligand-to-metal ratio. Typically, a 1:1 or 2:1 ratio is used.3. Purify starting materials before the reaction. Isolate and characterize major side products to understand their origin. |
| Product is an Oil or Fails to Crystallize | 1. Presence of residual solvent (e.g., DMF, DMSO).2. Product is impure.3. Product may be inherently low-melting. | 1. Ensure complete removal of high-boiling solvents under high vacuum, possibly with gentle heating.2. Purify the product using column chromatography. Try different solvent systems for elution.3. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal (if available), or cooling to low temperatures. Trituration with a non-polar solvent like hexanes can sometimes yield a solid. |
| Difficulty in Removing High-Boiling Solvents (DMF, DMSO) | 1. These solvents have high boiling points and are difficult to remove by simple evaporation. | 1. After the reaction, perform an aqueous workup. Dilute the reaction mixture with water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with water and then brine to remove the high-boiling solvent. |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on analogous reactions and represents a common approach for this type of transformation.
Materials:
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2-Pyrrolidinone
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1-Fluoro-4-nitrobenzene
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Potassium tert-butoxide (t-BuOK)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq) and anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Stir the resulting suspension at room temperature for 30 minutes.
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Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.
Method 2: Copper-Catalyzed N-Arylation
This protocol is adapted from established procedures for the copper-catalyzed N-arylation of lactams.[1]
Materials:
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2-Pyrrolidinone
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1-Iodo-4-nitrobenzene
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Copper(I) iodide (CuI)
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(S)-N-Methylpyrrolidine-2-carboxylate (as ligand, optional but recommended)
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Potassium phosphate (K₃PO₄)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate
Procedure:
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To an oven-dried reaction vessel, add CuI (5 mol%), (S)-N-Methylpyrrolidine-2-carboxylate (10 mol%), and K₃PO₄ (2.0 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon).
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Add 1-iodo-4-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), and anhydrous DMSO.
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Heat the reaction mixture to 110 °C with vigorous stirring.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
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Wash the filtrate with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table presents representative yields for N-arylation of 2-pyrrolidinone under various conditions, based on analogous reactions reported in the literature. These values can serve as a benchmark for optimizing the synthesis of this compound.
| Method | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| SNAr | 1-Fluoro-4-nitrobenzene | None | None | t-BuOK | DMF | 80-100 | 70-90 (estimated) |
| Cu-catalyzed | 1-Iodo-4-nitrobenzene | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 75-95 (estimated) |
| Cu-catalyzed | 1-Iodobenzene | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 85[1] |
| Pd-catalyzed | Aryl Bromide | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 60-95 (typical range) |
Yields are highly substrate and condition-dependent. The values for the target molecule are estimated based on closely related literature precedents.
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two primary methods for the synthesis of this compound:
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Nucleophilic Aromatic Substitution (SNA r): This route involves the reaction of 2-pyrrolidinone with an activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base. The strong electron-withdrawing nitro group on the phenyl ring facilitates the nucleophilic attack by the pyrrolidinone anion.
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Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between 2-pyrrolidinone and a 4-halonitrobenzene (commonly 4-bromonitrobenzene or 4-chloronitrobenzene). This method is valued for its broad substrate scope and functional group tolerance, though it requires careful control of catalytic conditions.[1]
Q2: Which synthetic route is preferable?
The choice of synthetic route depends on several factors including available starting materials, desired scale, and sensitivity of other functional groups on the substrate.
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SNAr is often simpler to perform and does not require a metal catalyst, making it a more cost-effective and straightforward option if the starting aryl halide is sufficiently activated (e.g., 4-fluoronitrobenzene).
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Buchwald-Hartwig amination is more versatile and can be employed with less reactive aryl halides (chlorides and bromides). It often provides higher yields and better selectivity, especially for complex molecules. However, it requires an expensive palladium catalyst and a specific ligand, and optimization of reaction conditions is crucial.[1]
Q3: What are the most common side reactions observed during the synthesis?
The side reactions are dependent on the chosen synthetic route:
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For SNAr:
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Di-arylation: The product, this compound, can potentially undergo a second arylation at the alpha-position to the carbonyl group under strongly basic conditions.
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Formation of Isomers: If the starting material is not purely the para-substituted nitrohalobenzene, isomeric products can be formed.
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Hydrolysis of the Lactam Ring: Under harsh basic conditions and elevated temperatures, the pyrrolidinone ring can be susceptible to hydrolysis.
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For Buchwald-Hartwig Amination:
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Hydrodehalogenation: The aryl halide can be reduced to nitrobenzene, a common side reaction in palladium-catalyzed couplings.[2]
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Catalyst Deactivation: The catalyst can be deactivated by impurities or improper reaction conditions.
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Side reactions involving the base: Strong bases like sodium tert-butoxide (NaOtBu) can potentially react with the lactam ring or other functional groups.
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Q4: How can I purify the final product, this compound?
The most common methods for purification are:
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Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethanol, isopropanol, or mixtures like ethanol/water or acetone/hexane.
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Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. A typical stationary phase would be silica gel, with an eluent system such as a mixture of hexanes and ethyl acetate.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficiently activated aryl halide. 2. Weak base or insufficient amount of base. 3. Low reaction temperature. 4. Inappropriate solvent. | 1. Use a more reactive aryl halide (F > Cl). 2. Use a stronger base (e.g., NaH, K2CO3) and ensure at least stoichiometric amounts. 3. Increase the reaction temperature, monitoring for decomposition. 4. Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction. |
| Formation of Multiple Products (TLC/HPLC) | 1. Presence of isomeric impurities in the starting aryl halide. 2. Di-arylation of the product. 3. Side reactions due to overly harsh conditions. | 1. Check the purity of the starting materials. 2. Use a milder base or lower the reaction temperature. 3. Optimize reaction time and temperature to minimize side product formation. |
| Product is an Oil and Difficult to Isolate | 1. Presence of significant impurities. 2. The melting point of the product is close to room temperature. | 1. Attempt purification by column chromatography before recrystallization. 2. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal of the pure product. Consider using a different recrystallization solvent system. |
Buchwald-Hartwig Amination Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | 1. Inactive catalyst. 2. Inappropriate ligand for the specific substrate. 3. Incorrect base or solvent. 4. Reaction not run under an inert atmosphere. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Screen different phosphine ligands (e.g., XPhos, SPhos). 3. The choice of base is critical; weaker bases like Cs2CO3 may be preferable to strong alkoxides to avoid side reactions. Toluene and dioxane are common solvents. 4. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Significant Hydrodehalogenation Side Product | 1. Presence of water or other proton sources. 2. Non-optimal catalyst/ligand combination. | 1. Use anhydrous solvents and reagents. 2. Screen different ligands and reaction conditions. Some ligands are known to suppress hydrodehalogenation more effectively. |
| Reaction is Sluggish or Stalls | 1. Catalyst deactivation. 2. Insufficient temperature. | 1. Increase catalyst loading or use a more robust catalyst system. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on general procedures for SNAr reactions involving activated aryl halides and amides.
Materials:
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4-Fluoronitrobenzene (1.0 eq)
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2-Pyrrolidinone (1.2 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyrrolidinone and anhydrous DMF.
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Add potassium carbonate to the solution and stir the suspension.
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Add 4-fluoronitrobenzene to the mixture.
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The solid product that precipitates is collected by vacuum filtration.
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Wash the solid with water and then a small amount of cold ethanol.
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Purify the crude product by recrystallization from ethanol or by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for this specific transformation.
Materials:
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4-Bromonitrobenzene (1.0 eq)
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2-Pyrrolidinone (1.2 eq)
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Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
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XPhos (4 mol%)
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Cesium Carbonate (Cs₂CO₃, 1.5 eq)
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Anhydrous Toluene
Procedure:
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In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk flask.
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Add 4-bromonitrobenzene and 2-pyrrolidinone to the flask.
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Add anhydrous toluene via syringe.
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Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
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Wash the Celite® pad with additional ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: 1-(4-Nitrophenyl)pyrrolidin-2-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 1-(4-Nitrophenyl)pyrrolidin-2-one.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
Problem 1: Low yield after recrystallization.
Possible Causes and Solutions:
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at low temperatures, recovery will be poor. Conversely, if it is not soluble enough at high temperatures, a large volume of solvent will be required, also leading to low recovery.
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Solution: Conduct small-scale solvent screening with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find the optimal system.
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Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
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Solution: Use a pre-heated funnel and collection flask for hot filtration. Keep the solution at or near its boiling point during the filtration process.
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Incomplete Crystallization: The cooling process may not be sufficient to induce maximum crystallization.
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Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath to further decrease the solubility and promote crystallization.[2] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[1]
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Problem 2: Product is still impure after recrystallization (e.g., discolored, broad melting point).
Possible Causes and Solutions:
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Insoluble Impurities Present: Solid impurities that are not soluble in the hot recrystallization solvent will remain in the final product if not removed.
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Solution: Perform a hot filtration step after dissolving the crude product in the minimum amount of hot solvent to remove any insoluble materials.
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Soluble Impurities Co-precipitating: If an impurity has similar solubility characteristics to the desired product, it may crystallize along with it.
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Solution: If the impurity is present in a significant amount, a second recrystallization may be necessary. Alternatively, column chromatography can be a more effective method for separating compounds with similar polarities.
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Occlusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.
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Solution: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling in an ice bath should only be done after the solution has reached room temperature and initial crystallization has occurred.
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Problem 3: Difficulty with column chromatography purification.
Possible Causes and Solutions:
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Poor Separation of Spots on TLC: If the compound and impurities do not separate well on a Thin Layer Chromatography (TLC) plate, they will not separate effectively on a column.
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Solution: Systematically screen different solvent systems (mobile phases) for TLC. A good mobile phase will give the desired product an Rf value of approximately 0.3-0.5 and provide clear separation from impurities.
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Compound Crashing on the Column: The compound may be precipitating at the top of the column if it is not sufficiently soluble in the mobile phase.
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Solution: Use a stronger solvent system or pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
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Streaking or Tailing of the Compound on the Column: This can be caused by overloading the column or interactions between the compound and the stationary phase.
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Solution: Use an appropriate amount of crude material for the column size (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight). If the compound is acidic or basic, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase can improve peak shape.
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Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing small amounts of impurities from a crystalline solid.[1][3] For more complex mixtures or to achieve very high purity, column chromatography over silica gel or alumina is typically employed. High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative-scale purification.[4]
Q2: What are potential impurities in the synthesis of this compound?
A2: While specific impurities depend on the synthetic route, potential impurities could include unreacted starting materials (e.g., 4-nitroaniline and γ-butyrolactone or its precursors), side-products from competing reactions, and decomposition products. For instance, side reactions in pyrrolidine synthesis can lead to various isomers or related structures.[5]
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
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Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.[1]
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Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
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Spectroscopic Methods: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the structure of the compound and identify the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Data Presentation
Table 1: Representative Purification Data for this compound
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization (Ethanol) | 5.0 | 4.2 | 84 | >98 |
| Column Chromatography | 5.0 | 3.9 | 78 | >99 |
Note: The data in this table is representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.
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Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excess solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
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Mobile Phase Selection: Using TLC, determine a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the product from impurities.
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Column Packing: In a fume hood, pack a glass chromatography column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be driven by gravity or by applying gentle air pressure.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for low recrystallization yield.
Caption: Experimental workflow for recrystallization.
References
Improving the stability of 1-(4-Nitrophenyl)pyrrolidin-2-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(4-Nitrophenyl)pyrrolidin-2-one in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issues for this compound in solution are hydrolysis of the lactam ring and potential photodegradation of the nitrophenyl group. The pyrrolidinone ring can undergo hydrolysis, particularly under basic or acidic conditions, leading to ring-opening. The nitroaromatic moiety may be susceptible to degradation upon exposure to light.[1][2][3]
Q2: What is the expected degradation pathway for this compound under hydrolytic conditions?
A2: Under hydrolytic conditions (either acidic or basic), the primary degradation product is expected to be 4-((4-nitrophenyl)amino)butanoic acid, resulting from the cleavage of the amide bond in the pyrrolidinone ring.
Q3: How can I minimize the degradation of this compound in a stock solution?
A3: To minimize degradation, it is recommended to use high-purity, anhydrous solvents. For long-term storage, solutions should be kept at low temperatures, such as -20°C or -80°C.[2] It is also advisable to protect solutions from light by using amber vials or wrapping containers in foil and to prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Q4: What are the signs that my this compound solution may be degrading?
A4: While visual signs like a color change or precipitate formation can indicate degradation, significant breakdown can occur without any visible changes.[2] The most reliable method to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the emergence of new peaks are indicative of instability.[2]
Q5: Which solvents are recommended for dissolving this compound to enhance stability?
A5: Polar aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used. It is crucial to use anhydrous grades of these solvents as residual water can promote hydrolysis.[2] For aqueous-based assays, preparing fresh dilutions from a concentrated, stable stock in an anhydrous solvent is recommended immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
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Possible Cause: Degradation of this compound in the stock or working solution, leading to a lower effective concentration of the active compound and the presence of potentially interfering degradation products.
-
Troubleshooting Steps:
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Verify Solution Integrity: Analyze the stock and working solutions using a stability-indicating analytical method like HPLC-UV or LC-MS to check for the presence of degradation products.
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Prepare Fresh Solutions: Prepare a fresh stock solution of this compound in a high-purity, anhydrous solvent.
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Optimize Storage Conditions: Ensure solutions are stored at or below -20°C and protected from light. Use aliquots to minimize freeze-thaw cycles.
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Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
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Possible Cause: Formation of degradation products due to hydrolysis, photodegradation, or other stress factors.
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Troubleshooting Steps:
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Conduct Forced Degradation Studies: To tentatively identify the degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in understanding the degradation profile and confirming if the new peaks correspond to degradation products.
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Review Experimental Conditions: Evaluate the pH, temperature, and light exposure of your experimental setup to identify potential causes of degradation.
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Adjust Solution Preparation and Handling: If sensitivity to a particular condition is identified, modify your protocols accordingly (e.g., use buffers to control pH, work under low-light conditions).
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Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Buffer System | Apparent Half-life (t½) (Days) | Primary Degradation Product |
| 2.0 | 0.01 M HCl | ~ 30 | 4-((4-nitrophenyl)amino)butanoic acid |
| 5.0 | 0.1 M Acetate | > 100 | 4-((4-nitrophenyl)amino)butanoic acid |
| 7.4 | 0.1 M Phosphate | ~ 50 | 4-((4-nitrophenyl)amino)butanoic acid |
| 9.0 | 0.1 M Borate | ~ 10 | 4-((4-nitrophenyl)amino)butanoic acid |
Note: The data presented in this table is illustrative and based on the known behavior of similar lactam-containing compounds. Actual stability should be determined experimentally.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameters | Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | Very rapid and extensive degradation |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation |
| Thermal Degradation | 80°C in solid state, 48h | Minimal degradation |
| Photodegradation | UV light (254 nm), in solution, 24h | Significant degradation |
Note: This table provides a qualitative summary of expected outcomes from forced degradation studies based on the chemical structure.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
-
Objective: To quantify the concentration of this compound and detect the formation of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 315 nm (for nitroaromatic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions to create calibration standards.
-
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade this compound to identify potential degradation products and pathways.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C. Take samples at shorter intervals (e.g., 0.5, 1, 4 hours) due to expected faster degradation, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction by taking samples at various time points (e.g., 2, 8, 24 hours) for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve samples at different time points (e.g., 24, 48, 72 hours) and analyze by HPLC.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or a photostability chamber. Shield a control sample from light. Analyze both samples at various time points (e.g., 6, 12, 24 hours) by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Common impurities in commercial 1-(4-Nitrophenyl)pyrrolidin-2-one
Technical Support Center: 1-(4-Nitrophenyl)pyrrolidin-2-one
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial this compound. The information focuses on identifying and addressing common impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential common impurities in commercial this compound?
A1: typically arise from the synthetic route and subsequent storage. The most probable synthesis involves the reaction of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with 2-pyrrolidinone. Based on this, potential impurities include:
-
Unreacted Starting Materials:
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4-Halonitrobenzene (e.g., 4-fluoronitrobenzene, 4-chloronitrobenzene)
-
2-Pyrrolidinone
-
-
Reaction Byproducts:
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Isomers such as 1-(2-Nitrophenyl)pyrrolidin-2-one, arising from impurities in the starting materials or side reactions.
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Products of side reactions involving the solvent or base used in the synthesis.
-
-
Degradation Products:
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Hydrolysis products, such as 4-(4-nitrophenylamino)butanoic acid, resulting from the opening of the lactam ring.
-
Q2: My experimental results are inconsistent. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact experimental outcomes. Even small amounts of unreacted starting materials or byproducts can lead to side reactions, inhibition or activation of biological targets, or interference with analytical measurements. It is crucial to assess the purity of your compound, especially when observing unexpected results.
Q3: How can I detect the presence of these impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for detecting and quantifying impurities in non-volatile and thermally stable compounds like this compound.[1] Other suitable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Gas Chromatography (GC) if volatile impurities are suspected.[1]
Q4: What are the acceptable limits for these impurities in my sample?
A4: The acceptable limits for impurities depend on the specific application. For early-stage research, a purity of >95% is often acceptable. However, for preclinical and clinical drug development, much stricter purity requirements are enforced by regulatory agencies, often requiring purity of >99% and the identification and quantification of any impurity present at a level of 0.1% or higher.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity Related) | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Presence of unreacted starting materials, byproducts, or degradation products. | 1. Obtain reference standards for potential impurities (e.g., 4-fluoronitrobenzene, 2-pyrrolidinone) and co-inject with your sample to confirm peak identity. 2. Use LC-MS to identify the molecular weight of the unknown peaks. 3. Purify the sample using techniques such as recrystallization or column chromatography. |
| Low yield or incomplete reaction in a subsequent synthetic step. | An unreacted starting material or an inhibitory byproduct may be present. | 1. Analyze the purity of the starting material using the HPLC protocol below. 2. Purify the this compound before use. |
| Inconsistent biological assay results. | Impurities may have their own biological activity, interfering with the assay. | 1. Test the potential impurities (if available) in your biological assay to assess their individual effects. 2. Use a highly purified batch of this compound for your experiments. |
Quantitative Data Summary
The following table summarizes the potential impurities and their likely origin. The typical concentration is an estimate and can vary significantly between different commercial suppliers and batches.
| Impurity | Chemical Structure | Potential Origin | Typical Concentration Range |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | Unreacted starting material | < 0.5% |
| 2-Pyrrolidinone | C₄H₇NO | Unreacted starting material | < 0.5% |
| 1-(2-Nitrophenyl)pyrrolidin-2-one | C₁₀H₁₀N₂O₃ | Isomeric byproduct | < 0.2% |
| 4-(4-nitrophenylamino)butanoic acid | C₁₀H₁₂N₂O₄ | Degradation (hydrolysis) | Variable, increases with improper storage |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required depending on the specific HPLC system and impurities being analyzed.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% formic acid).
-
Start with a composition of 30% acetonitrile and 70% water.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 320 nm. A PDA detector is recommended to scan for the optimal wavelength for all components.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for impurity analysis.
Caption: Origin of impurities in synthesis.
References
Preventing decomposition of 1-(4-Nitrophenyl)pyrrolidin-2-one during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(4-Nitrophenyl)pyrrolidin-2-one during chemical reactions.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound and provides systematic approaches to identify and resolve them.
Guide 1: Unexpected Side Products or Low Yield
If you are observing unexpected side products or lower than expected yields, it is possible that this compound is decomposing under your reaction conditions. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for decomposition issues.
Frequently Asked Questions (FAQs)
Lactam Ring Stability and Hydrolysis
Q1: What are the primary causes of this compound decomposition related to the lactam ring?
A1: The pyrrolidin-2-one ring, a five-membered lactam, is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This cleavage of the amide bond results in the formation of 4-(4-nitrophenylamino)butanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Studies on similar N-aryl lactams have shown their susceptibility to hydrolytic ring-opening[1].
Q2: How can I prevent the hydrolysis of the pyrrolidinone ring?
A2: To minimize hydrolysis, consider the following strategies:
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pH Control: Maintain the reaction medium at a neutral or near-neutral pH. Avoid strongly acidic or alkaline conditions.
-
Solvent Choice: Whenever possible, use anhydrous and aprotic solvents to eliminate the presence of water, which is necessary for hydrolysis.
-
Temperature Management: Perform reactions at the lowest effective temperature, as higher temperatures accelerate the rate of hydrolysis[2].
-
Protecting Groups: For multi-step syntheses where the lactam needs to endure harsh conditions, consider using a lactam protecting group. N-alkenyl and N-alkoxymethyl groups are known to protect lactams and can be removed under specific conditions[3][4].
Q3: Are there any quantitative data on the hydrolysis rate of N-aryl pyrrolidinones?
| Condition | Effect on Lactam Stability | Recommended Action |
| Strongly Acidic (pH < 3) | High risk of hydrolysis. | Buffer the reaction to a higher pH or use non-aqueous conditions. |
| Neutral (pH 6-8) | Generally stable. | Optimal pH range for most applications. |
| Strongly Basic (pH > 11) | High risk of hydrolysis. | Use non-nucleophilic organic bases or conduct the reaction at low temperatures. |
| Elevated Temperature (> 80 °C) | Increased rate of hydrolysis. | Maintain the lowest possible reaction temperature. |
Table 1: General guidance on lactam stability under different conditions.
Nitro Group Stability and Reduction
Q1: My reaction involves a reducing agent. How can I avoid reducing the nitro group on this compound?
A1: The nitro group is susceptible to reduction by a wide variety of reagents, which can lead to the formation of 1-(4-aminophenyl)pyrrolidin-2-one or other reduction intermediates. To avoid this, it is crucial to select a reducing agent that is chemoselective for your desired transformation while leaving the nitro group intact.
Q2: Which reducing agents are recommended for reactions where the nitro group needs to be preserved?
A2: The choice of reducing agent is highly dependent on the other functional groups in your molecule. The following diagram provides a decision-making guide for selecting a suitable reducing agent.
Caption: Decision tree for selecting a chemoselective reducing agent.
Q3: Can you provide a table of common reducing agents and their compatibility with the nitro group?
A3:
| Reducing Agent | Selectivity for Nitro Group | Other Reducible Groups | Reference |
| H₂, Pd/C | Non-selective (reduces nitro group) | Alkenes, alkynes, carbonyls, nitriles, halides | [7] |
| H₂, Raney Nickel | Non-selective (reduces nitro group) | Alkenes, alkynes, carbonyls, nitriles | [7] |
| Fe/HCl or Fe/NH₄Cl | Highly selective for nitro group | Generally compatible with esters, amides, and halides | [7] |
| SnCl₂·2H₂O | Highly selective for nitro group | Generally compatible with carbonyls, esters, and nitriles | [7] |
| NaBH₄/FeCl₂ | Selective for nitro group | Can reduce aldehydes and ketones | [7] |
| Sodium Sulfide (Na₂S) | Can be selective for one nitro group over another | Generally compatible with other functional groups | [7] |
Table 2: Compatibility of common reducing agents with the nitroaryl group.
Photodegradation
Q1: Is this compound sensitive to light?
A1: Yes, nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV or even visible light[8][9][10][11]. The nitro group can undergo photoreduction or rearrangement, leading to a variety of byproducts. The degradation of nitrobenzene, a related compound, has been shown to follow first-order kinetics upon irradiation[8].
Q2: How can I prevent photodegradation during my reactions?
A2: To prevent photodegradation, it is essential to protect the reaction mixture from light.
-
Use Amber Glassware: Amber or red-tinted glassware can block a significant portion of UV and visible light.
-
Aluminum Foil: For complete light exclusion, wrap the reaction flask and any exposed glass parts of the apparatus with aluminum foil.
-
Work in a Darkened Fume Hood: If possible, conduct the experiment with the fume hood sash lowered and the room lights dimmed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. benchchem.com [benchchem.com]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1-(4-Nitrophenyl)pyrrolidin-2-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1-(4-Nitrophenyl)pyrrolidin-2-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental analysis.
Issue 1: Ambiguous ¹H NMR Spectra and Signal Assignments
Question: My ¹H NMR spectrum for a this compound derivative shows overlapping signals in the aromatic region, and I'm unsure about the assignments for the pyrrolidinone ring protons. How can I resolve this?
Answer:
Overlapping aromatic signals and complex splitting patterns for the pyrrolidinone protons are common challenges. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons on the phenyl ring, often leading to complex second-order effects.
Troubleshooting Steps:
-
Optimize Spectrometer Frequency: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 400 MHz or higher). This will increase signal dispersion and simplify the interpretation of splitting patterns.
-
2D NMR Spectroscopy: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY: Will help identify coupled proton networks, allowing you to trace the connectivity of the pyrrolidinone ring protons (typically appearing as multiplets).
-
HSQC: Correlates proton signals with their directly attached carbon atoms, providing definitive assignments for the CH₂ groups of the pyrrolidinone ring.
-
-
Solvent Effects: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Solvent-induced shifts can sometimes resolve overlapping signals.
-
Reference Data Comparison: Compare your spectral data with published data for structurally similar compounds. While exact values may differ, the overall pattern can provide valuable clues.[1][2][3][4]
Issue 2: Poor Resolution or Tailing Peaks in HPLC Analysis
Question: I am observing poor peak shapes, including tailing and broadening, during the HPLC analysis of my this compound derivative. What could be the cause and how can I improve the chromatography?
Answer:
Poor peak shape in HPLC can be attributed to several factors, including secondary interactions with the stationary phase, inappropriate mobile phase composition, or column degradation. The polarity of the nitro group can sometimes lead to undesirable interactions.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
pH Adjustment: If your derivative has ionizable groups, adjusting the mobile phase pH with a suitable buffer can suppress ionization and reduce peak tailing.
-
Additive Inclusion: Adding a small amount of a competitive agent, like triethylamine (TEA), can mask active silanol groups on the stationary phase, improving peak shape for basic compounds.
-
Solvent Strength: Optimize the organic modifier (e.g., acetonitrile, methanol) gradient to ensure adequate separation and sharp peaks.
-
-
Column Selection: Consider using a column with a different stationary phase. An end-capped C18 column or a phenyl-hexyl column might offer different selectivity and improved peak shapes. For compounds with low silanol activity, a specialized reverse-phase column like Newcrom R1 can be effective.[5]
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. Particulates can clog the column and affect performance.
-
System Check: Verify that there are no leaks in the HPLC system and that the column is not voided or contaminated.
Issue 3: Difficulty in Obtaining High-Quality Crystals for X-ray Crystallography
Question: I am struggling to grow single crystals of my this compound derivative that are suitable for X-ray diffraction analysis. What crystallization techniques can I try?
Answer:
Growing high-quality single crystals is often a trial-and-error process. The planarity of the nitrophenyl group and the flexibility of the pyrrolidinone ring can sometimes lead to disordered or poorly formed crystals.
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. A slow evaporation technique is a good starting point.[6] Common solvents to try include:
-
Dichloromethane
-
Ethyl acetate
-
Acetone
-
Methanol/Ethanol
-
Toluene
-
Mixtures of the above solvents.
-
-
Vapor Diffusion: This technique, where a less volatile solvent containing your compound is allowed to slowly mix with a more volatile precipitant, can often yield high-quality crystals.
-
Slow Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
-
Purity: Ensure your compound is of the highest possible purity. Impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary before attempting to grow crystals for diffraction.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the core this compound structure?
A1: The following table summarizes the approximate chemical shift ranges based on literature data for similar structures. Note that these values can be influenced by substituents on the pyrrolidinone ring.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pyrrolidinone CH₂ (position 3) | 2.0 - 2.5 (m) | 18 - 25 |
| Pyrrolidinone CH₂ (position 4) | 2.5 - 3.0 (t) | 30 - 35 |
| Pyrrolidinone CH₂ (position 5) | 3.5 - 4.0 (t) | 45 - 55 |
| Aromatic CH (ortho to NO₂) | 8.1 - 8.3 (d) | 124 - 126 |
| Aromatic CH (meta to NO₂) | 7.5 - 7.7 (d) | 118 - 122 |
| Aromatic C-N | - | 145 - 150 |
| Aromatic C-NO₂ | - | 140 - 145 |
| Carbonyl C=O | - | 170 - 175 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.[1][3][4]
Q2: What are the characteristic fragmentation patterns for this compound derivatives in mass spectrometry?
A2: In Electron Impact (EI) mass spectrometry, you can expect to see fragmentation patterns arising from the cleavage of the pyrrolidinone ring and the nitrophenyl group. Common fragments may include:
-
Loss of NO₂: [M - 46]⁺
-
Loss of the pyrrolidinone ring: [M - 84]⁺
-
Formation of the nitrophenyl cation: [C₆H₄NO₂]⁺ (m/z 122)
-
Cleavage of the C-N bond between the rings: This can lead to fragments corresponding to the pyrrolidinone cation and the nitrophenyl radical.
In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ are commonly observed.[7][8]
Q3: Are there any specific stability concerns I should be aware of when handling or storing this compound derivatives?
A3: Yes, the lactam ring in the pyrrolidinone structure can be susceptible to hydrolysis, especially under acidic or basic conditions. The nitro group is generally stable, but can be reduced under certain conditions. For long-term storage, it is advisable to keep the compounds in a cool, dry, and dark place. When preparing stock solutions, using anhydrous solvents is recommended to minimize hydrolysis.[9] For sensitive biological assays, it is good practice to prepare fresh solutions.
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer. A standard pulse program is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure.[2][3]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A starting gradient could be 10% acetonitrile, ramping to 90% over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Injection and Detection: Inject 10 µL of the sample and monitor the elution profile at a wavelength where the compound has maximum absorbance (typically determined by UV-Vis spectroscopy).
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.[5][9]
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Troubleshooting logic for resolving ambiguous ¹H NMR spectra.
Caption: Troubleshooting guide for improving poor HPLC peak shapes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(4-Nitrophenyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in removing color impurities from 1-(4-Nitrophenyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound sample colored?
A1: The coloration in your sample is typically due to the presence of impurities. Aromatic nitro compounds can be susceptible to forming colored byproducts during synthesis or degradation upon storage.[1] Potential impurities may include:
-
Oxidation byproducts: Exposure to air can lead to the formation of intensely colored oxidation products.[1]
-
Side-reaction products: The nitration process used in synthesis can sometimes yield dinitrated or other isomeric byproducts.[2][3]
-
Residual starting materials or reagents: Incomplete reactions can leave colored starting materials in the final product.
Q2: What are the primary methods for removing color impurities from my compound?
A2: The most common and effective purification techniques for crystalline organic compounds like this compound are:
-
Recrystallization: This is a fundamental technique for purifying solids. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[4][5]
-
Activated Carbon Treatment: Often used in conjunction with recrystallization, activated carbon (charcoal) is highly effective at adsorbing large, colored impurity molecules from a solution.[6][7]
-
Column Chromatography: This is a powerful method for separating the desired compound from impurities with different polarities. It is particularly useful for crude mixtures or when recrystallization is ineffective.[2][8]
Q3: How do I choose the best purification method for my sample?
A3: The choice of method depends on the nature and quantity of the impurity.
-
For slightly off-color (e.g., pale yellow) crystalline solids , a simple recrystallization is often sufficient.
-
If the solid remains colored after recrystallization, or if the solution is intensely colored, recrystallization combined with an activated carbon treatment is recommended.[7]
-
For crude, oily, or intensely colored samples with significant impurities , column chromatography is the most effective method for achieving high purity.[3]
Troubleshooting and Experimental Guides
Guide 1: Purification by Recrystallization
Q: My compound is "oiling out" as a liquid instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's melting point is below the temperature of the solution or when there's a high concentration of impurities.[9] To resolve this:
-
Increase Solvent Volume: Add more hot solvent to the mixture to lower the saturation point.[9]
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Slower cooling encourages the formation of a proper crystal lattice.[9]
-
Use a Different Solvent System: Experiment with a solvent mixture. For instance, dissolve the compound in a good solvent (like ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise until the solution becomes cloudy (the cloud point), then reheat until clear before cooling.
-
Introduce a Seed Crystal: Adding a tiny, pure crystal of your product can initiate the crystallization process.[9]
Q: My crystals are still colored after one round of recrystallization. What is the next step?
A: If a single recrystallization does not yield a colorless product, you can either repeat the recrystallization or, more effectively, incorporate an activated carbon treatment into the procedure.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[4] (See Table 1 for suggestions).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of the hot solvent until the compound just completely dissolves.[10]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[4]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals, for example, in a vacuum oven, to remove all traces of solvent.
Guide 2: Activated Carbon (Charcoal) Treatment
Q: How much activated carbon should I use, and will it adsorb my product?
A: Use activated carbon sparingly, as excessive amounts can adsorb your desired compound, reducing the overall yield.[7] A general guideline is to use about 1-2% of the mass of your compound. The nonpolar surface of activated carbon preferentially adsorbs large, flat, conjugated molecules (which are often the source of color) over smaller, more polar molecules.[7]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the impure this compound in the minimum amount of hot recrystallization solvent, as described in the recrystallization protocol.
-
Cooling: Remove the solution from the heat source and cool it slightly. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.[7]
-
Addition of Carbon: Add a small amount of powdered activated carbon (e.g., the tip of a spatula) to the warm solution.
-
Heating: Gently reheat the mixture to boiling for a few minutes while swirling to ensure maximum contact between the carbon and the impurities.
-
Hot Gravity Filtration: This is a critical step to remove the fine carbon particles. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. This prevents your product from crystallizing prematurely on the funnel.[7]
-
Crystallization: Allow the filtered, now colorless or less colored, solution to cool and crystallize as described in the recrystallization protocol.
Guide 3: Purification by Column Chromatography
Q: What is a suitable stationary and mobile phase for purifying this compound?
A: For a compound of intermediate polarity like this compound, standard normal-phase chromatography is effective.
-
Stationary Phase: Silica gel is the most common and appropriate choice.[2]
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) first.[3]
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine the best eluent system using TLC. Spot your crude material on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The ideal system will give your desired compound an Rf value of approximately 0.3-0.4.[3]
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen nonpolar solvent (e.g., hexanes).
-
Loading the Sample: Dissolve the crude compound in a minimum amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel.
-
Elution: Begin running the column with the eluent system determined by TLC. The less polar impurities will elute first, followed by your product, and then more polar impurities.[2]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Solubility (Cold) | Solubility (Hot) | Remarks |
| Ethanol | Low | High | A good starting choice for moderately polar compounds. |
| Isopropanol | Low | High | Similar to ethanol, can be effective. |
| Ethyl Acetate / Hexane | Low | High | A two-solvent system. Dissolve in hot ethyl acetate, then add hexanes until cloudy. |
| Acetone / Water | Low | High | Another two-solvent system. Dissolve in hot acetone, then add water until cloudy. |
Table 2: Column Chromatography System Guide
| Stationary Phase | Mobile Phase System (Eluent) | Application/Separation Principle |
| Silica Gel | Hexanes / Ethyl Acetate Gradient (e.g., 9:1 -> 1:1) | Separates based on polarity. Good for general purpose purification of moderately polar compounds.[2][3] |
| Silica Gel | Dichloromethane / Methanol Gradient (e.g., 100:0 -> 98:2) | Dichloromethane is a good solvent for many organics. A small amount of methanol increases polarity to elute the product. |
| Alumina | Toluene / Ethyl Acetate Gradient | Alumina can be useful if the compound is sensitive to the acidic nature of silica gel. |
Visual Troubleshooting Workflow
Below is a decision-making workflow to guide you through the process of purifying this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. web.mst.edu [web.mst.edu]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. ukessays.com [ukessays.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. carbotecnia.info [carbotecnia.info]
- 7. Decolorizing carbon [sites.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Optimizing reaction time and temperature for 1-(4-Nitrophenyl)pyrrolidin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via three common methods: Buchwald-Hartwig Amination, Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr).
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1]
Frequently Asked Questions (FAQs):
-
Q1: What are the typical starting materials for the Buchwald-Hartwig synthesis of this compound?
-
A1: Typically, you would use 1-halo-4-nitrobenzene (e.g., 1-iodo-4-nitrobenzene or 1-bromo-4-nitrobenzene) and 2-pyrrolidinone. A palladium catalyst, a phosphine ligand, and a base are also required.
-
-
Q2: Which palladium catalyst and ligand are most effective?
-
A2: A common catalyst is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). Highly effective ligands for this type of transformation include bulky, electron-rich phosphines like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
-
Q3: What is the role of the base in this reaction?
-
A3: A base is required to deprotonate the 2-pyrrolidinone, forming the corresponding amide anion which then participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | 1. Inactive catalyst. | 1. Use fresh palladium catalyst and ensure proper storage. Consider a pre-catalyst that is more air-stable. |
| 2. Inefficient ligand. | 2. Switch to a more electron-rich and bulky ligand like XPhos or RuPhos. | |
| 3. Inappropriate base. | 3. Ensure the base is strong enough to deprotonate 2-pyrrolidinone. NaOtBu is often a good choice. Ensure the base is anhydrous. | |
| 4. Low reaction temperature. | 4. Increase the reaction temperature, typically in the range of 80-110 °C. | |
| 5. Short reaction time. | 5. Increase the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal time. | |
| Presence of side products (e.g., hydrodehalogenation of the aryl halide) | 1. Catalyst decomposition. | 1. Use a more stable ligand or pre-catalyst. |
| 2. Sub-optimal ligand-to-metal ratio. | 2. Optimize the ligand-to-metal ratio, typically between 1:1 and 2:1. | |
| Inconsistent results | 1. Oxygen contamination. | 1. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) as the Pd(0) catalyst is oxygen-sensitive. |
| 2. Wet solvent or reagents. | 2. Use anhydrous solvents and ensure all reagents are dry. |
Data Presentation: Illustrative Reaction Parameters
The following table provides an example of how reaction time and temperature can influence the yield of this compound in a Buchwald-Hartwig amination. Note: These are representative values and actual results may vary.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 80 | 12 | 65 |
| 2 | 80 | 24 | 75 |
| 3 | 100 | 12 | 85 |
| 4 | 100 | 24 | 90 |
| 5 | 120 | 12 | 88 (slight decomposition may be observed) |
Method 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction to form C-N bonds, typically requiring high temperatures.
Frequently Asked Questions (FAQs):
-
Q1: What are the key reagents for the Ullmann synthesis of this compound?
-
A1: The reaction involves an aryl halide (e.g., 1-iodo-4-nitrobenzene), 2-pyrrolidinone, a copper catalyst (often CuI), a base (like K₂CO₃ or K₃PO₄), and a high-boiling polar solvent (such as DMF or NMP).
-
-
Q2: Why are high temperatures usually required for Ullmann condensations?
-
A2: Traditional Ullmann reactions have a high activation energy, thus requiring elevated temperatures, often above 150 °C, to proceed at a reasonable rate.
-
-
Q3: Can ligands be used to improve the reaction?
-
A3: Yes, ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can accelerate the reaction and allow for lower reaction temperatures.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | 1. Inactive copper catalyst. | 1. Use freshly purchased, high-purity CuI. The color should be off-white; if it is green or brown, it may be oxidized. |
| 2. Insufficiently high temperature. | 2. Ensure the reaction temperature is adequate. For traditional Ullmann reactions, this can be in the range of 180-210 °C. | |
| 3. Poor choice of base. | 3. K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is finely powdered to maximize surface area. | |
| Reaction stalls | 1. Catalyst poisoning. | 1. Ensure all reagents and the solvent are pure. Certain functional groups can act as catalyst poisons. |
| 2. Product inhibition. | 2. This is less common, but if suspected, try running the reaction at a lower concentration. | |
| Formation of dark, tar-like substances | 1. Decomposition at high temperatures. | 1. Lower the reaction temperature and extend the reaction time. The use of a ligand may facilitate a lower temperature reaction. |
| 2. Side reactions of the nitro group. | 2. Ensure an inert atmosphere to prevent undesired side reactions. |
Data Presentation: Illustrative Reaction Parameters
The following table illustrates the potential impact of temperature and reaction time on the Ullmann condensation for the synthesis of this compound. Note: These are representative values and actual results may vary.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 160 | 24 | 50 |
| 2 | 180 | 12 | 65 |
| 3 | 180 | 24 | 75 |
| 4 | 200 | 12 | 80 |
| 5 | 200 | 24 | 82 |
Method 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.
Frequently Asked Questions (FAQs):
-
Q1: Why is SNAr a suitable method for synthesizing this compound?
-
A1: The nitro group at the para position of the aromatic ring is a strong electron-withdrawing group, which activates the ring for nucleophilic attack by the anion of 2-pyrrolidinone.
-
-
Q2: What are the best starting materials for this reaction?
-
A2: 1-Fluoro-4-nitrobenzene is an excellent substrate because fluoride is a good leaving group in SNAr reactions. 2-Pyrrolidinone is the nucleophile, and a base is needed to deprotonate it.
-
-
Q3: What reaction conditions are typically employed?
-
A3: The reaction is often carried out in a polar aprotic solvent like DMF, DMSO, or THF, with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | 1. Weak base. | 1. Use a stronger base like NaH to ensure complete deprotonation of 2-pyrrolidinone. |
| 2. Low reaction temperature. | 2. Increase the reaction temperature. Refluxing in THF or heating in DMF/DMSO is common. | |
| 3. Poor leaving group. | 3. Use 1-fluoro-4-nitrobenzene as the starting material. If using 1-chloro-4-nitrobenzene, higher temperatures and longer reaction times may be necessary. | |
| Formation of multiple products | 1. Di-substitution or other side reactions. | 1. Use a slight excess of the 2-pyrrolidinone to ensure complete reaction of the aryl halide. |
| 2. Reaction with the solvent. | 2. Ensure the solvent is inert under the reaction conditions. | |
| Incomplete reaction | 1. Insufficient reaction time. | 1. Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. |
| 2. Inadequate mixing. | 2. Ensure efficient stirring, especially if using a heterogeneous base like K₂CO₃. |
Data Presentation: Illustrative Reaction Parameters
The following table shows the effect of temperature and reaction time on the SNAr synthesis of this compound. Note: These are representative values and actual results may vary.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | 40 |
| 2 | 50 | 12 | 70 |
| 3 | 50 | 24 | 85 |
| 4 | 80 | 6 | 90 |
| 5 | 80 | 12 | 95 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
1-Iodo-4-nitrobenzene
-
2-Pyrrolidinone
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry, oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add 1-iodo-4-nitrobenzene (1.0 mmol) and 2-pyrrolidinone (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from procedures for similar SNAr reactions.[2][3]
Materials:
-
1-Fluoro-4-nitrobenzene
-
2-Pyrrolidinone
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyrrolidinone (1.2 mmol) and anhydrous DMF (10 mL).
-
Add finely powdered potassium carbonate (2.0 mmol) to the solution.
-
Add 1-fluoro-4-nitrobenzene (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.
Caption: Troubleshooting logic for low yield in SNAr synthesis.
References
Troubleshooting guide for reactions involving 1-(4-Nitrophenyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of 2-pyrrolidinone with a 4-nitro-substituted aryl halide (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene). This method is known for its broad substrate scope and functional group tolerance.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically a halogen) from an electron-deficient aromatic ring by a nucleophile. In this case, 2-pyrrolidinone acts as the nucleophile, attacking a 4-nitro-substituted aryl halide. The strong electron-withdrawing nature of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[3]
Q2: What are the key considerations for the reduction of the nitro group in this compound?
A2: The reduction of the nitro group to an amine is a common subsequent reaction. Key considerations include the choice of reducing agent and the potential for side reactions. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).[4][5] It is important to choose conditions that are selective for the nitro group reduction without affecting the lactam ring.
Q3: How can I purify this compound?
A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a silica gel stationary phase with a solvent system such as ethyl acetate/hexane is commonly used. It's important to remove any unreacted starting materials and byproducts from the synthesis.
Troubleshooting Guides
Synthesis of this compound
Problem 1: Low or no yield in Buchwald-Hartwig amination.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6] |
| Incorrect Ligand Choice | Screen different phosphine ligands. Electron-rich and sterically hindered ligands, such as those from the Buchwald family (e.g., RuPhos, XPhos), are often effective. |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base should be strong enough to deprotonate the 2-pyrrolidinone. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2] |
| Aryl Halide Reactivity | The reactivity of the aryl halide follows the trend I > Br > Cl. If using an aryl chloride, a more active catalyst system may be required.[6] |
Problem 2: Formation of side products in Nucleophilic Aromatic Substitution (SNAr).
| Potential Cause | Suggested Solution |
| Reaction with Solvent | If using a nucleophilic solvent, it may compete with the 2-pyrrolidinone. Use a non-nucleophilic, polar aprotic solvent like DMF or DMSO. |
| Di-substitution | If the starting aryl halide has multiple leaving groups, di-substitution can occur. Use a stoichiometric amount of 2-pyrrolidinone to favor mono-substitution. |
| Hydrolysis of Product | The lactam ring can be susceptible to hydrolysis under strong basic or acidic conditions, especially at elevated temperatures. Maintain neutral or mildly basic conditions and moderate temperatures if possible. |
Reduction of the Nitro Group
Problem 3: Incomplete reduction of the nitro group to an amine.
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Pd/C) is fresh and active. Use an appropriate solvent like methanol or ethanol. Ensure the system is properly purged with hydrogen and that there is adequate pressure. |
| Insufficient Reducing Agent (Metal/Acid) | Use a sufficient excess of the metal (e.g., Sn, Fe, Zn) and acid (e.g., HCl). Ensure vigorous stirring to maintain good contact between the reactants.[5] |
| Low Solubility of Starting Material | The starting material should be fully dissolved in the reaction solvent to ensure efficient reduction. If solubility is an issue, consider a different solvent or a co-solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
1-bromo-4-nitrobenzene
-
2-pyrrolidinone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (1.4 equivalents).
-
Add 1-bromo-4-nitrobenzene (1 equivalent) and 2-pyrrolidinone (1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Protocol 2: Reduction of this compound to 1-(4-Aminophenyl)pyrrolidin-2-one
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Caption: Comparison of the two main synthetic routes to this compound.
Caption: A diagram showing the desired reduction reaction and a potential side reaction (hydrolysis).
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. davidpublisher.com [davidpublisher.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
Avoiding byproduct formation in 1-(4-Nitrophenyl)pyrrolidin-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical and agrochemical research. The following information is intended for researchers, scientists, and drug development professionals to help avoid byproduct formation and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common methods: Nucleophilic Aromatic Substitution (SNA r), Ullmann Condensation, and Buchwald-Hartwig Amination.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| (All Methods) Inactive catalyst or reagents. | Ensure all reagents are pure and dry. Catalysts, especially palladium complexes for Buchwald-Hartwig reactions, can be sensitive to air and moisture. Use fresh catalysts or test for activity. |
| (SNAr) Insufficiently activated aryl halide. | The aromatic ring must be sufficiently electron-deficient for nucleophilic attack. 4-Fluoronitrobenzene is generally more reactive than 4-chloronitrobenzene. |
| (SNAr) Reaction temperature is too low. | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor for product formation. |
| (Ullmann) Copper catalyst is not activated. | Use of activated copper powder or a soluble copper(I) salt is often necessary. In-situ generation of the active catalyst can also be effective. |
| (Ullmann) Ligand is not suitable. | While some Ullmann reactions can be ligand-free, the use of ligands like diamines or amino acids can significantly improve reaction rates and yields under milder conditions. |
| (Buchwald-Hartwig) Palladium catalyst has not been reduced to Pd(0). | If using a Pd(II) precatalyst, ensure the reaction conditions facilitate reduction to the active Pd(0) species. This can sometimes be aided by the amine reactant or the phosphine ligand. |
| (Buchwald-Hartwig) Incorrect ligand choice. | The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required. If one ligand is ineffective, screen a variety of others. |
| (Buchwald-Hartwig) Base is not strong enough. | A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required to deprotonate the pyrrolidinone. |
Issue 2: Significant Byproduct Formation
| Potential Cause | Suggested Solution |
| (SNAr) Side reactions due to harsh conditions. | If the reaction is run at excessively high temperatures for extended periods, decomposition or polymerization of starting materials or product can occur. Optimize temperature and reaction time. |
| (Ullmann) O-arylation of pyrrolidin-2-one. | Pyrrolidin-2-one exists in equilibrium with its enolate form, which can lead to O-arylation. The use of appropriate ligands and careful control of reaction conditions can help to favor N-arylation. |
| (Buchwald-Hartwig) Hydrodehalogenation of the aryl halide. | This side reaction, where the halogen on the nitroaromatic ring is replaced by hydrogen, can compete with the desired amination. This is often caused by β-hydride elimination from the palladium-amido intermediate. Using a ligand that promotes rapid reductive elimination can minimize this.[1] |
| (Buchwald-Hartwig) Homocoupling of the aryl halide. | The formation of 4,4'-dinitrobiphenyl can occur, particularly at higher temperatures or with certain catalyst systems. Optimizing the catalyst-to-ligand ratio and reaction temperature can reduce this. |
| (All Methods) Impurities in starting materials. | Use of high-purity starting materials is crucial to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for the synthesis of this compound?
A1: The choice of method often depends on the available starting materials, desired scale, and tolerance for certain reaction conditions.
-
SNAr is often the most straightforward and cost-effective method if you have access to a highly activated aryl halide like 4-fluoronitrobenzene. The reaction is driven by the strong electron-withdrawing effect of the nitro group.
-
Ullmann Condensation is a classic method that is useful but often requires harsh conditions (high temperatures). Modern modifications with ligands have made it milder.
-
Buchwald-Hartwig Amination is a very versatile and generally high-yielding method that can be performed under relatively mild conditions. However, the cost of the palladium catalyst and ligands can be a consideration.
Q2: What is the best way to purify the final product?
A2: The most common methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is a suitable stationary phase. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.
-
Recrystallization: A suitable solvent for recrystallization should dissolve the compound well at high temperatures and poorly at low temperatures. Ethanol, or a mixed solvent system like ethanol/water or dichloromethane/hexane, can be effective.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent (e.g., 30-50% ethyl acetate in hexane) and visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: I am seeing a byproduct with a similar polarity to my product. How can I improve the separation?
A4: If byproducts are co-eluting with your product during column chromatography, you can try a different solvent system with a different polarity. Sometimes, switching to a different stationary phase (e.g., alumina) can also improve separation. If purification by chromatography is still difficult, a final recrystallization step is highly recommended to achieve high purity.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
Table 1: Comparison of Synthetic Methods
| Method | Typical Aryl Halide | Catalyst/Promoter | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Byproducts |
| SNAr | 4-Fluoronitrobenzene | None | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 | 70-90 | Minimal if run cleanly |
| Ullmann | 4-Iodo/Bromonitrobenzene | CuI, Cu₂O | K₂CO₃, K₃PO₄ | DMF, Dioxane | 120-180 | 60-85 | O-arylated product |
| Buchwald-Hartwig | 4-Chloro/Bromonitrobenzene | Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligand | NaOtBu, KOtBu | Toluene, Dioxane | 80-110 | 80-95 | Hydrodehalogenated arene |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 2-pyrrolidinone (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis via Ullmann Condensation
-
In a round-bottom flask, combine 4-bromonitrobenzene (1.0 equivalent), 2-pyrrolidinone (1.5 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand (e.g., L-proline, 0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous dioxane as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 150 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Synthesis via Buchwald-Hartwig Amination
-
In a Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene, followed by 4-chloronitrobenzene (1.0 equivalent) and 2-pyrrolidinone (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Validation & Comparative
Comparative Reactivity Analysis of 1-(4-Nitrophenyl)pyrrolidin-2-one and Other N-Aryl Pyrrolidinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-(4-Nitrophenyl)pyrrolidin-2-one with other N-aryl pyrrolidinones bearing various substituents on the aryl ring. The electron-withdrawing nature of the 4-nitro group significantly influences the reactivity of the pyrrolidinone system, particularly concerning hydrolysis, reduction, and susceptibility to nucleophilic attack. This document summarizes key reactivity parameters, provides experimental protocols for their assessment, and visualizes the underlying chemical principles.
Introduction to N-Aryl Pyrrolidinones
N-aryl pyrrolidinones are a class of compounds with significant interest in medicinal chemistry and materials science. The substituent on the N-aryl ring plays a crucial role in modulating the electronic properties and, consequently, the chemical and biological behavior of these molecules. This compound, with its potent electron-withdrawing nitro group, serves as a key example of how electronic effects can be harnessed to tune reactivity.
Comparative Reactivity Data
The reactivity of N-aryl pyrrolidinones is primarily governed by the electronic nature of the substituent on the aryl ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electron density of the amide bond and the aromatic ring.
Alkaline Hydrolysis
The hydrolysis of the amide bond in N-aryl pyrrolidinones is a key reaction that reflects the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the N-aryl ring are expected to increase the rate of hydrolysis by stabilizing the negative charge that develops on the nitrogen atom in the transition state.
Table 1: Predicted Relative Rates of Alkaline Hydrolysis of N-Aryl Pyrrolidinones
| Substituent (X) on 1-(4-X-phenyl)pyrrolidin-2-one | Hammett Constant (σₚ) | Predicted Relative Rate of Hydrolysis (kₓ/kₙₒₙₑ) |
| -NO₂ | 0.78 | Highest |
| -CN | 0.66 | High |
| -Cl | 0.23 | Moderate |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Low |
| -OCH₃ | -0.27 | Lowest |
Note: The relative rates are qualitative predictions based on Hammett constants.
Reduction of the Nitro Group
The nitro group of this compound is susceptible to reduction, a reaction of significant interest in the synthesis of corresponding anilines, which are valuable intermediates. The ease of reduction can be correlated with the reduction potential of the nitroaromatic compound.
Table 2: Reduction Potentials of Selected Nitroaromatic Compounds
| Compound | Reduction Potential (E½) vs. SCE (V) |
| Nitrobenzene | -0.67 |
| 4-Nitrotoluene | -0.72 |
| 4-Nitroanisole | -0.76 |
| This compound | ~ -0.7 (estimated) |
Note: The reduction potential of this compound is estimated based on structurally similar nitroaromatic compounds. The less negative the potential, the easier the reduction.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction not typically observed in N-aryl pyrrolidinones with electron-donating or neutral substituents. The nitro group strongly activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitro group.
Table 3: Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
| N-Aryl Pyrrolidinone | Susceptibility to SNAr |
| This compound | High |
| 1-(4-Chlorophenyl)pyrrolidin-2-one | Low |
| 1-Phenylpyrrolidin-2-one | Very Low/Inert |
| 1-(4-Methoxyphenyl)pyrrolidin-2-one | Very Low/Inert |
Experimental Protocols
General Protocol for Alkaline Hydrolysis of N-Aryl Pyrrolidinones
This protocol describes a general procedure for determining the rate of alkaline hydrolysis of N-aryl pyrrolidinones.
-
Preparation of Solutions:
-
Prepare a stock solution of the N-aryl pyrrolidinone (e.g., 0.1 M) in a suitable organic solvent (e.g., dioxane or acetonitrile).
-
Prepare a series of aqueous sodium hydroxide solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).
-
-
Kinetic Measurement:
-
Equilibrate the sodium hydroxide solution to the desired reaction temperature (e.g., 25 °C or 50 °C) in a thermostated water bath.
-
Initiate the reaction by adding a small aliquot of the N-aryl pyrrolidinone stock solution to the sodium hydroxide solution with vigorous stirring. The final concentration of the pyrrolidinone should be significantly lower than the hydroxide concentration to ensure pseudo-first-order kinetics.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by neutralizing the base with a standard acid solution.
-
Analyze the concentration of the remaining N-aryl pyrrolidinone or the formed product (the corresponding aniline) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the N-aryl pyrrolidinone versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the hydroxide ion.
-
General Protocol for the Reduction of this compound
This protocol outlines a common method for the reduction of the nitro group.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include:
-
Catalytic hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Chemical reduction: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.
-
-
-
Reaction Execution:
-
For catalytic hydrogenation, purge the flask with hydrogen gas and maintain a positive pressure of hydrogen while stirring the mixture at room temperature.
-
For chemical reduction, stir the reaction mixture at room temperature or with gentle heating.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst (for hydrogenation) or insoluble salts.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product, 1-(4-aminophenyl)pyrrolidin-2-one, with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product by chromatography or recrystallization.
-
Visualizations
Caption: Mechanism of Alkaline Hydrolysis of N-Aryl Pyrrolidinones.
Caption: Workflow for the Reduction of this compound.
A Comparative Guide to the Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one: A Novel Approach vs. a Traditional Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of a novel synthetic route to 1-(4-Nitrophenyl)pyrrolidin-2-one and a traditional, established method. The performance of each route is evaluated based on experimental data, offering insights into their respective advantages and limitations.
Executive Summary
This guide details two synthetic pathways for this compound. The novel approach, utilizing a nickel-catalyzed reaction of a donor-acceptor cyclopropane with 4-nitroaniline, offers a streamlined one-pot synthesis. In contrast, the established method relies on the classical nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and 2-pyrrolidinone. This comparison reveals differences in reaction conditions, yield, and potential for scalability, providing valuable information for process optimization and selection.
Performance Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.
| Parameter | Novel Synthetic Route | Established Synthetic Route |
| Starting Materials | Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate, 4-nitroaniline | 1-Fluoro-4-nitrobenzene, 2-Pyrrolidinone |
| Catalyst/Reagent | Ni(ClO4)2·6H2O, Acetic Acid, NaOH | Sodium Hydride (NaH) |
| Solvent | 1,2-Dichloroethane (DCE), Toluene, Ethanol, Water | Dimethylformamide (DMF) |
| Reaction Temperature | Reflux | 100 °C |
| Reaction Time | 2.5 hours (first step) + 12 hours (second step) | 2 hours |
| Yield | 43%[1] | 85% |
| Product | 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one | This compound |
Note: The product from the novel route is a structurally similar analogue, 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one. The yield for the established route is based on a representative procedure for N-arylation of lactams.
Experimental Protocols
Novel Synthetic Route: From Donor-Acceptor Cyclopropanes
This method involves a nickel-perchlorate-catalyzed reaction of a donor-acceptor cyclopropane with an aniline derivative, followed by a one-pot lactamization.
Materials:
-
Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate
-
4-Nitroaniline
-
Nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O)
-
1,2-Dichloroethane (DCE)
-
Molecular sieves (4 Å)
-
Toluene
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
To a solution of 4-nitroaniline (1.22 mmol) in DCE (5.6 mL) containing 4 Å molecular sieves, Ni(ClO4)2·6H2O (0.223 mmol) is added under an argon atmosphere.
-
Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate (1.11 mmol) is then added to the mixture.
-
The resulting mixture is stirred under reflux for 2.5 hours.
-
The reaction mixture is then subjected to a subsequent 12-hour lactamization step to yield 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one.[1]
Established Synthetic Route: Nucleophilic Aromatic Substitution
This traditional approach involves the SNAr reaction of an activated aryl halide with the sodium salt of 2-pyrrolidinone.
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
1-Fluoro-4-nitrobenzene
Procedure:
-
A solution of 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF is treated with sodium hydride (1.1 equivalents) at room temperature to form the sodium salt of 2-pyrrolidinone.
-
1-Fluoro-4-nitrobenzene (1.0 equivalent) is then added to the solution.
-
The reaction mixture is heated to 100 °C and stirred for 2 hours.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford this compound.
Logical Workflow of the Novel Synthetic Route
The following diagram illustrates the key steps involved in the novel synthesis of the this compound analogue.
References
A Comparative Analysis of the Biological Activity of 1-(4-Nitrophenyl)pyrrolidin-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-(4-Nitrophenyl)pyrrolidin-2-one and its structurally related analogs. The information presented is a synthesis of available experimental data from various studies, focusing on anticonvulsant, anticancer, and antimicrobial properties. Due to the fragmented nature of the available research, the analogs compared may differ across the various biological activities discussed.
Executive Summary
The pyrrolidin-2-one scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. The introduction of a 4-nitrophenyl group at the 1-position, as seen in this compound, significantly influences its biological profile. This guide summarizes the available quantitative data, details the experimental methodologies used for these evaluations, and presents visual representations of experimental workflows and potential mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the anticonvulsant, anticancer, and antimicrobial activities of this compound and its analogs. It is important to note that the data has been compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Anticonvulsant Activity of Pyrrolidin-2-one Analogs
| Compound/Analog | Test Model | Dose/Concentration | Activity | Reference |
| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | Electroshock & Pentylenetetrazol (Rat & Mice) | - | Potent Anticonvulsant | [1] |
| 1-Decanoyl-2-pyrrolidinone | Picrotoxin-induced seizure (Mice) | 200 mg/kg | High Activity | [2] |
| 1-Dodecanoyl-2-pyrrolidinone | Picrotoxin-induced seizure (Mice) | 200 mg/kg | High Activity | [2] |
Note: Specific quantitative data for this compound in these anticonvulsant assays was not available in the reviewed literature.
Table 2: Comparative In Vitro Anticancer Activity of N-(4'-Nitrophenyl)-l-prolinamide Analogs
| Compound/Analog | Cell Line | Concentration | % Cell Inhibition | Reference |
| N-(4'-Nitrophenyl)-l-prolinamide (4a) | A549 (Lung Carcinoma) | 100 µM | 95.41 ± 0.67 | [3] |
| N-(4'-Nitrophenyl)-l-prolinamide (4a) | HCT-116 (Colon Carcinoma) | 100 µM | 93.33 ± 1.36 | [3] |
| Analog 4s | A549 (Lung Carcinoma) | 100 µM | 70.13 ± 3.41 | [3] |
| Analog 4u | A549 (Lung Carcinoma) | 100 µM | 83.36 ± 1.70 | [3] |
| Analog 4u | HCT-116 (Colon Carcinoma) | 100 µM | 81.29 ± 2.32 | [3] |
| 5-Fluorouracil (Standard) | A549 (Lung Carcinoma) | 100 µM | 64.29 ± 2.09 | [3] |
| 5-Fluorouracil (Standard) | HCT-116 (Colon Carcinoma) | 100 µM | 81.20 ± 0.08 | [3] |
Table 3: Comparative Antimicrobial Activity of Pyrrolidine-2,5-dione Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| Fused Pyrrolidine-2,5-dione (Compound 5) | Various Bacteria & Fungi | 32 - 128 | [4] |
| Azo Derivative of Compound 5 (Compound 8) | Various Bacteria & Fungi | 16 - 256 | [4] |
| Ciprofloxacin (Standard) | Various Bacteria | 0.50 - 16 | [4] |
| Nystatin (Standard) | Various Fungi | 0.50 - 2 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticonvulsant Screening
1. Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures.
-
Apparatus: An electroshock apparatus with corneal electrodes.
-
Procedure:
-
The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time, a supramaximal electrical stimulus is delivered through corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hind limb extension, which indicates a seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test is a model for myoclonic and absence seizures.
-
Procedure:
-
The test compound is administered to a group of mice.
-
After a specific time, a convulsive dose of pentylenetetrazole is injected subcutaneously.
-
The animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
In Vitro Cytotoxicity Testing
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the untreated control cells.[5]
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Procedure:
-
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
General Workflow for Anticonvulsant Screening in Mice
Caption: General workflow for in vivo anticonvulsant screening in mice.
Hypothesized Mechanism of Action for Anticancer Activity
Caption: Hypothesized mechanism of anticancer action for nitrophenyl-containing compounds.
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. New antiepileptic agents: structure–activity relationships | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Purity Analysis of 1-(4-Nitrophenyl)pyrrolidin-2-one from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)pyrrolidin-2-one is a chemical intermediate of significant interest in organic synthesis and pharmaceutical research. The purity of such precursors is a critical factor that can profoundly impact the outcomes of chemical reactions, the quality of final products, and the reproducibility of experimental results. This guide presents a comparative purity analysis of this compound obtained from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). The analysis is based on a multi-pronged approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive assessment of purity and impurity profiles.
The Critical Role of Purity in Research and Development
In the realm of drug discovery and development, the purity of starting materials and intermediates is paramount. Impurities can lead to the formation of unintended byproducts, reduce reaction yields, and introduce contaminants that may be difficult to remove in later stages. Furthermore, certain impurities can exhibit biological activity or toxicity, compromising the integrity of preclinical and clinical studies. Therefore, rigorous analytical characterization of all reagents is a fundamental aspect of good laboratory practice (GLP) and is essential for ensuring the reliability and validity of scientific research.
Comparative Purity Analysis
The purity of this compound from three different suppliers was assessed using HPLC for quantitative determination of the main component and major impurities, GC-MS for the identification of volatile and semi-volatile impurities, and ¹H NMR for structural confirmation and detection of residual solvents or structural analogs.
Data Presentation
The quantitative data obtained from the analytical tests are summarized in the tables below for easy comparison.
Table 1: HPLC Purity Analysis Results
| Supplier | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | 99.58 | 0.21 | 0.15 |
| Supplier B | 98.72 | 0.85 | 0.33 |
| Supplier C | 99.89 | 0.08 | Not Detected |
Table 2: GC-MS Impurity Profile
| Supplier | Volatile Impurity 1 (Area %) | Volatile Impurity 2 (Area %) | Residual Solvents |
| Supplier A | 0.12 | Not Detected | Toluene (trace) |
| Supplier B | 0.45 | 0.18 | Dichloromethane |
| Supplier C | Not Detected | Not Detected | Not Detected |
Table 3: ¹H NMR Spectroscopy Analysis
| Supplier | Structural Confirmation | Presence of Impurities |
| Supplier A | Conforms to structure | Minor unidentified signals |
| Supplier B | Conforms to structure | Signals corresponding to starting materials |
| Supplier C | Conforms to structure | No significant impurities detected |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for small organic molecules.[1][2]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method was developed for the quantitative analysis of this compound.[1][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 80% A
-
15-20 min: 80% A
-
20-22 min: 80% to 30% A
-
22-25 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to identify volatile and semi-volatile impurities.[4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectra were recorded for structural confirmation and to detect the presence of any proton-containing impurities.[6][7][8]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of the supplied samples.
Caption: Workflow for the purity analysis of this compound.
Hypothetical Signaling Pathway Inhibition
To illustrate a potential application in drug discovery, the following diagram shows a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Inhibition of a hypothetical signaling pathway by a derivative compound.
Conclusion
Based on the comprehensive analysis, the sample of this compound from Supplier C exhibits the highest purity with no detectable impurities by the methods employed. The sample from Supplier A is of high purity with only minor impurities. The sample from Supplier B shows a lower purity and contains residual solvent and impurities that may correspond to unreacted starting materials.
For researchers and drug development professionals, these findings underscore the importance of sourcing high-purity reagents. For sensitive applications, the material from Supplier C would be the most suitable choice. In less critical applications, the material from Supplier A may be acceptable. The material from Supplier B would require further purification before use in most research and development settings. This guide highlights the necessity of in-house quality control to verify the purity of critical reagents, ensuring the reliability and success of scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. annexpublishers.com [annexpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alpaipars.com [alpaipars.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-reactivity of 1-(4-Nitrophenyl)pyrrolidin-2-one in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe or drug candidate is paramount to ensuring data integrity and predicting potential off-target effects. This guide provides a comparative analysis of 1-(4-Nitrophenyl)pyrrolidin-2-one and its analogs, offering insights into their potential for cross-reactivity in various biological assays. While direct, comprehensive cross-reactivity profiling for this compound is not extensively documented in publicly available literature, this guide leverages data from structurally similar compounds to infer potential interaction patterns and outlines the necessary experimental frameworks for a thorough evaluation.
The pyrrolidin-2-one scaffold is a common feature in a multitude of biologically active compounds, demonstrating a wide array of activities including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties. The specific functionalization of this core structure dictates its primary biological target and its potential for interacting with other, unintended molecular targets. The presence of a nitrophenyl group, as in this compound, introduces electronic features that can influence its binding characteristics and subsequent biological activity. A related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been identified as a potential antiamnesic agent, highlighting the diverse therapeutic possibilities of this chemical class[1].
Case Study: Selectivity of Pyrovalerone Analogs
To illustrate the principles of cross-reactivity assessment, we can examine the pharmacological profile of analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone). These compounds, which share the core pyrrolidinone structure, have been evaluated for their ability to inhibit the reuptake of key neurotransmitters: dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
As the data in the table below indicates, these analogs generally exhibit a high degree of selectivity for DAT and NET over SERT. For instance, the lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, is a potent inhibitor of dopamine and norepinephrine reuptake but is significantly less active at the serotonin transporter[2]. Furthermore, a subset of these compounds showed no significant affinity for other receptors such as 5HT1A, 5HT1B, 5HT1C, D1, D2, or D3 receptors, underscoring their selective nature within the tested panel[2]. This selectivity is crucial for their potential therapeutic application, as it minimizes the likelihood of side effects associated with the modulation of other neurotransmitter systems.
| Compound ID | Target | IC50 (nM)[2] |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Dopamine Transporter (DAT) | Potent Inhibitor |
| Norepinephrine Transporter (NET) | Potent Inhibitor | |
| Serotonin Transporter (SERT) | Weak Inhibitor | |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | Dopamine Transporter (DAT) | Potent Inhibitor |
| Norepinephrine Transporter (NET) | Potent Inhibitor | |
| Serotonin Transporter (SERT) | Weak Inhibitor | |
| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | Dopamine Transporter (DAT) | Nanomolar Potency |
| Norepinephrine Transporter (NET) | Nanomolar Potency | |
| Serotonin Transporter (SERT) | Nanomolar Potency |
Inferred Cross-Reactivity Profile of this compound
Based on the available information for structurally related compounds, we can hypothesize the potential cross-reactivity profile of this compound. The presence of the electron-withdrawing nitro group on the phenyl ring can significantly alter the electronic distribution and steric bulk compared to the methyl group in the pyrovalerone analogs. This could lead to a different selectivity profile.
It is plausible that this compound may interact with a range of biological targets. To comprehensively assess its cross-reactivity, a systematic screening against a panel of diverse receptors, enzymes, and ion channels is essential.
Experimental Protocols for Assessing Cross-Reactivity
To generate a definitive cross-reactivity profile for this compound, the following experimental protocols are recommended:
Broad Panel Screening (Primary Assay)
A primary screen against a broad panel of targets is the first step in identifying potential off-target interactions. This is typically performed at a single high concentration of the test compound.
-
Assay Type: Radioligand binding assays or functional enzymatic assays.
-
Target Panel: A comprehensive panel covering major target families, including G-protein coupled receptors (GPCRs), kinases, ion channels, nuclear receptors, and transporters.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final screening concentration (e.g., 10 µM).
-
Incubate the compound with the individual target proteins or cell lysates expressing the target.
-
For binding assays, add a radiolabeled ligand specific for the target and measure the displacement by the test compound.
-
For functional assays, measure the enzymatic activity or downstream signaling events in the presence of the test compound.
-
Calculate the percentage of inhibition or activation relative to a control.
-
-
Data Analysis: Identify targets where the compound shows significant activity (e.g., >50% inhibition or activation).
Dose-Response Analysis (Secondary Assay)
For targets identified in the primary screen, a dose-response analysis is performed to determine the potency (e.g., IC50 or EC50) of the interaction.
-
Assay Type: Same as the primary assay.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
Perform the assay with each concentration of the compound.
-
Measure the response at each concentration.
-
-
Data Analysis: Plot the response against the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 or EC50 value.
Cellular and Functional Assays
To confirm the biological relevance of any identified off-target interactions, further validation in cellular or functional assays is necessary.
-
Assay Type: Cell-based assays measuring downstream signaling pathways, gene expression, or phenotypic changes.
-
Procedure:
-
Treat cultured cells expressing the off-target with varying concentrations of this compound.
-
Measure a relevant downstream biological response (e.g., phosphorylation of a signaling protein, changes in intracellular calcium levels, or cell viability).
-
-
Data Analysis: Determine the potency of the compound in the cellular context.
Visualizing Cross-Reactivity Assessment
The following diagrams illustrate the key concepts and workflows involved in assessing the cross-reactivity of a compound.
Caption: Conceptual diagram of compound cross-reactivity.
Caption: Workflow for assessing compound cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is limited, the analysis of structurally related compounds provides a valuable framework for understanding potential selectivity profiles. The pyrrolidin-2-one scaffold is a versatile starting point for designing biologically active molecules, and careful characterization of their cross-reactivity is a critical step in the drug discovery and development process. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to build a comprehensive understanding of the biological activity of this compound and other novel chemical entities. This systematic approach will ultimately lead to the development of safer and more effective therapeutic agents.
References
Performance Benchmarking of 1-(4-Nitrophenyl)pyrrolidin-2-one: A Comparative Analysis in a Catalytic Context
1-(4-Nitrophenyl)pyrrolidin-2-one belongs to the class of N-aryl-2-pyrrolidones, a scaffold of significant interest in medicinal chemistry and materials science. These compounds often serve as precursors to more complex molecules or, in some cases, exhibit catalytic activity themselves. However, to conduct a rigorous performance comparison as requested, a specific, well-documented reaction catalyzed by or utilizing this compound is essential. This would involve a reaction where key performance indicators such as product yield, reaction time, and selectivity are meticulously recorded.
Furthermore, a comparative analysis necessitates the availability of the same performance metrics for alternative compounds under identical or very similar reaction conditions. These alternatives could include other N-aryl-2-pyrrolidones with different substituents on the aryl ring or entirely different classes of catalysts known to promote the same chemical transformation.
The creation of a meaningful comparison guide, complete with data tables and detailed experimental protocols, is contingent upon the existence of such foundational research. Without a specific reaction to serve as a benchmark, any attempt at a comparative analysis would be speculative and lack the scientific rigor required by the target audience of researchers and drug development professionals.
Future Research Directions
To enable a comprehensive performance evaluation of this compound, future research should focus on:
-
Identifying a specific catalytic application: Investigating the potential of this compound as a catalyst in a well-established organic reaction (e.g., multicomponent reactions like the Biginelli or Hantzsch reactions, or in cross-coupling reactions).
-
Systematic experimental studies: Conducting detailed kinetic and yield studies for the chosen reaction, systematically varying parameters such as temperature, solvent, and catalyst loading.
-
Comparative benchmarking: Performing parallel experiments with known alternative catalysts for the same reaction to generate a robust dataset for direct comparison.
Until such dedicated research is published, a detailed and data-driven comparison guide on the performance of this compound remains an area for future exploration.
Comparative analysis of analytical methods for 1-(4-Nitrophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various analytical methods for the quantitative determination of 1-(4-Nitrophenyl)pyrrolidin-2-one. The selection of an appropriate analytical technique is paramount for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, enabling an informed decision based on specific analytical requirements.
Overview of Analytical Techniques
The analytical methods discussed offer distinct advantages in terms of selectivity, sensitivity, and throughput.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Its adaptability with various detectors, such as UV-Vis, makes it a robust choice for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and definitive identification based on mass-to-charge ratio. While derivatization may be necessary for polar compounds, GC-MS offers excellent sensitivity and is suitable for the analysis of semi-volatile compounds.
-
UV-Visible Spectrophotometry is a simpler, more accessible technique based on the absorption of light by the analyte. While it may lack the specificity of chromatographic methods, it can be a rapid and cost-effective tool for the quantification of this compound in simple matrices, especially due to the presence of the chromophoric nitrophenyl group.
The following workflow diagram illustrates the decision-making process for selecting the most suitable analytical method.
Quantitative Data Summary
The following tables summarize the key performance parameters for each analytical method. Data for closely related compounds, such as 1-(4-methyl-2-nitrophenyl)pyrrolidine and p-nitrophenol, have been included to provide a comprehensive overview where direct data for this compound is not available.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Performance Data | Reference Compound |
| Column | Newcrom R1, C18 | 1-(4-methyl-2-nitrophenyl)pyrrolidine, 4-Nitrophenol |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility)[1] | 1-(4-methyl-2-nitrophenyl)pyrrolidine |
| Methanol-0.01 M citrate buffer pH 6.2 (47:53, v/v) containing 0.03 M TBAB[2] | 4-Nitrophenol | |
| Detection | UV-Vis | 1-(4-methyl-2-nitrophenyl)pyrrolidine, 4-Nitrophenol |
| Linearity Range | 1–100 μM[2] | 4-Nitrophenol |
| Limit of Quantification (LOQ) | 2.5 μM[2] | 4-Nitrophenol |
| Precision (%RSD) | < 1.1%[3] | Dihydropyridines (as an example of a validated HPLC method) |
| Accuracy/Recovery | 99.57% to 100.07%[3] | Dihydropyridines (as an example of a validated HPLC method) |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Performance Data | Reference Compound |
| Column | HP-5MS (5% phenyl 95% methylsiloxane), 30 m x 0.25 mm id x 0.25 µm film thickness[4] | Pyrrolidinophenone-type designer drugs |
| Injection Mode | Splitless[4][5] | 1,4-Dioxane, Pyrrolidinophenone-type designer drugs |
| Carrier Gas | Helium[4] | Pyrrolidinophenone-type designer drugs |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode[5] or Time-of-Flight (TOF) MS[4] | 1,4-Dioxane, Pyrrolidinophenone-type designer drugs |
| Derivatization | May be required to improve volatility and thermal stability.[6] | Pyrrolidinophenone-type designer drugs |
| Linearity (R²) | > 0.998[7] | 2,4-Dinitrophenol |
| Precision (%RSD) | < 10.7%[7] | 2,4-Dinitrophenol |
| Recovery | 85.9% to 100.3%[8] | p-Anisidine and 4-Methoxy-2-nitro aniline |
Table 3: UV-Visible Spectrophotometry
| Parameter | Performance Data | Reference Compound |
| Wavelength (λmax) | 317 nm (acidic), 400 nm (alkaline)[9] | p-Nitrophenol |
| Solvent | Acidified or alkalinized aqueous solution | p-Nitrophenol |
| Linearity Range | 0.00–20.0 mg/L[9] | p-Nitrophenol |
| Correlation Coefficient (R²) | > 0.999[9] | p-Nitrophenol |
| Molar Absorptivity | 4.686×10³ L/mol·cm to 8.042×10³ L/mol·cm (for representative compounds)[10] | Dextromethorphan HBr and Trimethoprim |
| Detection Limit | 0.763 µg/ml to 1.07 µg/ml (for representative compounds)[10] | Dextromethorphan HBr and Trimethoprim |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for structurally related compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of 4-nitrophenol and its metabolites.[2]
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector, a C18 analytical column, and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 47:53 (v/v) mixture of methanol and 0.01 M citrate buffer (pH 6.2). Add tetrabutylammonium bromide (TBAB) to the mobile phase to a final concentration of 0.03 M. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µM.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 290 nm is a reasonable starting point based on related compounds).[2]
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general procedures for the analysis of pyrrolidinophenone-type compounds.[4]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer. A capillary column such as an HP-5MS is recommended.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate. Prepare working standards by serial dilution.
-
Sample Preparation and Derivatization (if necessary):
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 50 °C, ramp to 245 °C at 35 °C/min, then to 300 °C at 15 °C/min, and hold for 3 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound.
-
-
Analysis: Inject the prepared standards and samples. Identify the compound based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the peak areas of the target ion(s).
UV-Visible Spectrophotometry
This protocol is adapted from a method for p-nitrophenol.[9]
-
Spectrophotometer: A UV-Visible spectrophotometer capable of scanning across the UV-Vis range.
-
Solvent Preparation: Prepare acidic (e.g., 5% HCl) and alkaline (e.g., dilute NaOH) solutions.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution in the chosen solvent (acidic or alkaline) to concentrations within the expected linear range (e.g., 0-20 mg/L).
-
Sample Preparation: Dissolve the sample in the same solvent used for the calibration standards to a concentration within the calibration range.
-
Wavelength Determination: Scan the UV-Vis spectrum of a standard solution of this compound in both acidic and alkaline media to determine the wavelength of maximum absorbance (λmax). Based on p-nitrophenol, expect λmax around 317 nm in acidic and 400 nm in alkaline conditions.[9]
-
Analysis: Measure the absorbance of the blank, calibration standards, and samples at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample from the calibration curve.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC-UV offers a good balance of specificity, sensitivity, and robustness, making it suitable for a wide range of applications, including quality control and pharmacokinetic studies.
-
GC-MS provides the highest level of specificity and sensitivity, which is crucial for trace-level analysis and identification in complex matrices, although it may require derivatization.
-
UV-Visible Spectrophotometry is a simple and rapid method suitable for the quantification of this compound in simple matrices where high specificity is not required.
It is recommended to validate the chosen method for the specific sample matrix and intended application to ensure accurate and reliable results.
References
- 1. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric determination of drug compounds in pure forms and in the pharmaceutical preparations | Semantic Scholar [semanticscholar.org]
The Efficacy of 1-(4-Nitrophenyl)pyrrolidin-2-one Derivatives: A Comparative Guide from In Vitro Promise to In Vivo Challenges
For researchers, scientists, and drug development professionals, understanding the translational potential of a new chemical series is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 1-(4-nitrophenyl)pyrrolidin-2-one derivatives and their close analogs. While direct in vivo data for this specific nitrophenyl subclass is limited in publicly available literature, this guide draws on comprehensive in vitro anticancer studies and bridges the translational gap with analogous pyrrolidinone-based compounds that have been evaluated in both laboratory and animal models.
The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in oncology. Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a range of cancer cell lines in vitro. However, the successful translation of these findings into effective in vivo therapies remains a significant hurdle. This guide will summarize the available quantitative data, detail the experimental protocols used for their evaluation, and visualize the underlying biological pathways and experimental workflows.
In Vitro Efficacy: Potent Anticancer Activity
Derivatives of the this compound core structure have consistently demonstrated significant cytotoxic activity against various human cancer cell lines. The primary method for evaluating this has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
One key study synthesized a series of N-(4'-substituted phenyl)-l-prolinamides, which are closely related to the core topic. In this series, compounds featuring the 4-nitrophenyl moiety, such as compounds 4a and 4u , were identified as particularly potent broad-spectrum anticancer agents.[1]
Summary of In Vitro Anticancer Data
| Compound | Cancer Cell Line | Assay | Concentration (µM) | Result (% Inhibition / % Viability) | Reference |
| 4a | A549 (Lung Carcinoma) | MTT | 100 | 95.41 ± 0.67% Inhibition | [1] |
| 4a | HCT-116 (Colon Carcinoma) | MTT | 100 | 93.33 ± 1.36% Inhibition | [1] |
| 4u | A549 (Lung Carcinoma) | MTT | 100 | 83.36 ± 1.70% Inhibition | [1] |
| 4u | HCT-116 (Colon Carcinoma) | MTT | 100 | 81.29 ± 2.32% Inhibition | [1] |
| 4u | SGC7901 (Gastric Carcinoma) | MTT | 100 | 8.02 ± 1.54% Viability | [1] |
| 4w | SGC7901 (Gastric Carcinoma) | MTT | 100 | 27.27 ± 2.38% Viability | [1] |
| 5-Fluorouracil (Standard) | A549 (Lung Carcinoma) | MTT | 100 | 64.29 ± 2.09% Inhibition | [1] |
| 5-Fluorouracil (Standard) | HCT-116 (Colon Carcinoma) | MTT | 100 | 81.20 ± 0.08% Inhibition | [1] |
These results highlight that derivatives like 4a and 4u not only show high levels of cancer cell inhibition but also outperform the standard chemotherapeutic agent, 5-Fluorouracil, in certain cell lines.[1]
Bridging the Gap: In Vivo Studies of Analogous Pyrrolidinone Derivatives
Case Study 1: Neuroprotective Effects of a Phenylpyrrolidinone Derivative
A study on potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound 1), which shares the core pyrrolidinone ring but lacks the nitro group, provides an excellent example of in vitro to in vivo translation.
-
In Vitro Finding: Compound 1 demonstrated a significant neuroprotective effect against glutamate-induced toxicity in primary cortical neuron cultures. At a concentration of 50 µM, it increased cell survival by 37%.[2]
-
In Vivo Model: The efficacy of Compound 1 was then tested in a rat model of acute focal cerebral ischemia (middle cerebral artery occlusion, MCAO).[2]
-
In Vivo Outcome: The study found that Compound 1 significantly reduced the neurological deficit, improved neurological symptom regression, and enhanced exploratory behavior in the treated animals. This demonstrates a successful correlation between the protective effects observed in cell culture and a functional recovery in a living organism.[2]
Case Study 2: Anticancer Efficacy of a Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivative
In another relevant example, a novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative (Compound 2), which incorporates a pyrrolidone-like fused ring system, was evaluated for its anticancer properties.
-
In Vitro Finding: Compound 2 was a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 value of 7.41 nM. It also showed strong potency in Ramos and U937 cancer cell lines.[3]
-
In Vivo Model: The compound was tested in a U937 xenograft model, where human U937 cancer cells are implanted into mice.[3]
-
In Vivo Outcome: Compound 2 significantly inhibited tumor growth, with a tumor growth inhibition (TGI) of 65.61%, providing strong evidence that its potent in vitro activity translates to a meaningful anti-tumor effect in a living system.[3]
Summary of In Vitro vs. In Vivo Data for Analogous Compounds
| Compound Class | Therapeutic Area | In Vitro Model | In Vitro Efficacy | In Vivo Model | In Vivo Efficacy | Reference |
| Phenylpyrrolidinone | Neuroprotection | Primary Cortical Neurons | 37% increase in cell survival at 50 µM | Rat MCAO Model | Significant reduction in neurological deficit | [2] |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Oncology | BTK Enzyme Assay / Cancer Cell Lines | IC50 = 7.41 nM | U937 Xenograft Model | 65.61% Tumor Growth Inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
In Vitro Cytotoxicity: MTT Assay
-
Cell Culture: Human carcinoma cell lines (e.g., A549, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^3 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds (e.g., this compound derivatives) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is converted by viable cells into formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The percentage of inhibition is calculated as 100 - % Viability.[1]
In Vivo Tumor Xenograft Model
-
Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice) are housed in a pathogen-free environment.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., 5x10^6 U937 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is the tumor growth inhibition (TGI), calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[3]
Visualizing the Process and Pathways
Diagrams are essential for understanding complex experimental flows and biological mechanisms.
Caption: Workflow from In Vitro Screening to In Vivo Evaluation.
Caption: Proposed BTK Inhibition Pathway for Anticancer Pyrrolidinones.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent in vitro anticancer agents. The data clearly indicates that specific derivatives can exhibit superior cytotoxicity to established chemotherapeutics in various cancer cell lines. However, the critical step of in vivo validation for this specific chemical series remains largely unpublished.
The provided case studies on analogous pyrrolidinone structures in neuroprotection and oncology demonstrate that a successful transition from in vitro efficacy to in vivo therapeutic effect is achievable. These examples underscore the importance of selecting appropriate animal models that accurately reflect the human disease state.
For researchers in this field, the next logical steps are clear:
-
In Vivo Testing: Promising candidates from in vitro screens, such as compounds 4a and 4u , should be advanced into preclinical in vivo models, such as tumor xenografts, to assess their anti-tumor efficacy, tolerability, and pharmacokinetic profiles.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways, as demonstrated with the BTK inhibitor, is crucial for understanding the therapeutic rationale and for the development of predictive biomarkers.
-
Pharmacokinetics and Drug-likeness: Future medicinal chemistry efforts should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their bioavailability and potential for clinical success.
By systematically addressing these points, the promising in vitro activity of this compound derivatives can be translated into the next generation of effective therapeutics.
References
- 1. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Nitrophenyl)pyrrolidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-Nitrophenyl)pyrrolidin-2-one analogs, focusing on their potential anticonvulsant and antimicrobial properties. The information is compiled from various studies on related pyrrolidin-2-one derivatives to elucidate the key structural features influencing their biological activity.
Anticonvulsant Activity of Pyrrolidinone Analogs
The pyrrolidin-2-one scaffold is a core component of several anticonvulsant drugs. SAR studies on various analogs reveal critical insights into the structural requirements for this activity. While specific comparative data for a series of this compound analogs is limited in publicly available literature, data from related compounds highlight important trends.
Table 1: Anticonvulsant Activity of Selected Pyrrolidin-2,5-dione Analogs
| Compound ID | R (Substitution on Phenyl Ring) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
| 1 | 2-Cl | >100 | 134.0 | >500 |
| 2 | 3-Cl | 46.07 | >300 | >500 |
| 3 | 4-Cl | 33.2 | 128.8 | >500 |
| 4 | 2-CH₃ | 16.13 | >300 | >500 |
| 5 | 3-CF₃ | 28.4 | >300 | 162.4 |
| 6 | 4-F | 45.6 | >300 | >500 |
Data compiled from studies on N-Mannich bases of pyrrolidine-2,5-dione and its 3-methyl analog.[1][2] These compounds share a similar core structure and provide insights into the effects of phenyl ring substitution.
Structure-Activity Relationship for Anticonvulsant Activity:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the N-phenyl ring significantly influence anticonvulsant activity. Halogen substitutions, particularly chlorine at the 4-position, appear to be favorable for activity in both MES and scPTZ models.[3][4] The presence of a trifluoromethyl group at the 3-position also confers potent activity.[5]
-
Lipophilicity: The introduction of lipophilic groups on the phenyl ring generally enhances anticonvulsant activity, likely by facilitating passage across the blood-brain barrier.
-
Pyrrolidinone Core: The lactam ring of the pyrrolidin-2-one is a crucial pharmacophore. Modifications to this ring can drastically alter activity. For instance, some studies have explored pyrrolidine-2,5-diones, which show a broad spectrum of anticonvulsant effects.[3][6]
Antimicrobial Activity of Pyrrolidinone Analogs
Pyrrolidinone derivatives have also been investigated for their antimicrobial properties. The SAR in this context often differs from that of anticonvulsant activity.
Table 2: Antimicrobial Activity of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones
| Compound ID | R (Substitution on Phenylsulfonyl) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. C. albicans |
| 7 | H | 250 | 500 | 500 |
| 8 | 4-CH₃ | 125 | 250 | 250 |
| 9 | 4-Cl | 90 | 125 | 125 |
| 10 | 4-NO₂ | 100 | 200 | 200 |
Data adapted from studies on 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones.[7][8] These analogs, while differing in the linker to the phenyl ring, provide valuable SAR insights.
Structure-Activity Relationship for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro or nitro group, on the phenyl ring tends to enhance antimicrobial activity.[7][8] This is exemplified by the lower MIC values of compounds 9 and 10 .
-
Lipophilicity: Similar to anticonvulsant activity, appropriate lipophilicity is key for antimicrobial action, enabling the compounds to penetrate bacterial cell membranes.
-
Sulfonyl Linker: In the studied series, the sulfonyl group acts as a linker. The nature of this linker can significantly impact the overall biological activity profile of the molecule.
Potential Signaling Pathway Involvement
While the precise signaling pathways for this compound analogs are not extensively characterized, a study on a structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), demonstrated inhibitory effects on Toll-like receptor (TLR) signaling pathways.[9] This suggests a potential anti-inflammatory mechanism of action. FPP was shown to inhibit the activation of NF-κB and IRF3, which are key transcription factors in the inflammatory response.[9]
Caption: Toll-like receptor (TLR) signaling pathway and potential inhibition by a related pyrrolidine analog.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
A. Anticonvulsant Screening
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[10][11]
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: An electroshock apparatus with corneal electrodes.
-
Procedure:
-
Test compounds are administered to groups of mice, typically via intraperitoneal (i.p.) injection or oral gavage.
-
After a specific time interval (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase.
-
Protection is defined as the absence of the tonic hind limb extension. The ED₅₀ (median effective dose) is the dose that protects 50% of the animals.
-
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.[3][11]
-
Animals: Male Swiss albino mice (18-22 g).
-
Procedure:
-
The test compound is administered i.p. or orally.
-
After a predetermined time, pentylenetetrazole (PTZ) is injected subcutaneously at a dose that induces clonic seizures in at least 97% of control animals (e.g., 85 mg/kg).
-
The mice are observed for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The ability of the test compound to prevent clonic seizures is recorded, and the ED₅₀ is calculated.
-
-
Caption: General workflow for in vivo anticonvulsant screening.
B. Antimicrobial Susceptibility Testing
-
Determination of Minimum Inhibitory Concentration (MIC): This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
-
Method: Broth microdilution method.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Positive (microorganism without test compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
-
Conclusion
The structure-activity relationship studies of this compound analogs and related compounds indicate that the N-phenyl substituent plays a pivotal role in defining their biological activity. For anticonvulsant properties, lipophilic and electron-withdrawing groups at specific positions on the phenyl ring are beneficial. In contrast, for antimicrobial activity, strong electron-withdrawing groups appear to be more critical. The pyrrolidin-2-one core remains an essential feature for these activities. Further research focusing on a systematic variation of substituents on the this compound scaffold is warranted to develop more potent and selective therapeutic agents. The potential modulation of the TLR signaling pathway by related compounds also opens up new avenues for investigating their anti-inflammatory properties.
References
- 1. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology approach to decipher signaling pathways associated with target proteins of NSAIDs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1-(4-Nitrophenyl)pyrrolidin-2-one and Phenylpiracetam in Nootropic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-(4-Nitrophenyl)pyrrolidin-2-one and the well-established nootropic agent, Phenylpiracetam. The comparison focuses on their potential cognitive-enhancing effects, drawing upon available preclinical data and established experimental protocols for the evaluation of nootropic agents.
Executive Summary
This compound is a pyrrolidinone derivative with suggested potential as an antiamnesic agent. Phenylpiracetam, a phenylated analog of piracetam, is a recognized nootropic with stimulant and cognitive-enhancing properties. While Phenylpiracetam has been the subject of multiple preclinical and clinical investigations, publicly available experimental data on the nootropic activity of this compound is currently scarce, precluding a direct quantitative comparison. This guide outlines the known attributes of each compound and provides the standard experimental frameworks used to evaluate such agents, thereby offering a foundational tool for researchers interested in the further investigation of this compound.
Physicochemical and Pharmacokinetic Properties
A comparative summary of the key physicochemical and pharmacokinetic parameters of both compounds is presented in Table 1. The addition of a phenyl group to the pyrrolidinone core in Phenylpiracetam significantly increases its lipophilicity compared to its parent compound, piracetam, leading to enhanced blood-brain barrier penetration. The properties of this compound would require experimental determination.
Table 1: Comparative Physicochemical and Pharmacokinetic Profile
| Property | This compound | Phenylpiracetam |
| Molecular Formula | C₁₀H₁₀N₂O₃ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 206.19 g/mol | 218.25 g/mol |
| Structure | ||
| Bioavailability | Data not available | High |
| Blood-Brain Barrier Permeability | Data not available | High |
| Mechanism of Action | Data not available | Modulator of acetylcholine, dopamine, and glutamate neurotransmitter systems.[1] |
Preclinical Efficacy in Cognitive Models
The cognitive-enhancing effects of nootropic compounds are typically evaluated in animal models using a variety of behavioral tests. The most common assays include the Passive Avoidance Test and the Y-Maze Test.
Passive Avoidance Test
This test assesses learning and memory in an animal model. The apparatus consists of a two-compartment box with a light and a dark chamber. During the acquisition trial, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment. In the retention trial, typically 24 hours later, the latency to enter the dark compartment is measured as an indicator of memory retention. A longer latency suggests better memory of the aversive stimulus. Nootropic agents are expected to increase this latency, particularly in models of amnesia induced by agents like scopolamine.
Y-Maze Test
The Y-maze is used to assess spatial working memory. The maze has three identical arms, and the animal is allowed to explore freely. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations, which is a measure of spatial memory. A higher percentage of spontaneous alternation is indicative of better cognitive function.
Studies have shown that piracetam can reverse cognitive deficits in the Y-maze test.[1] However, specific quantitative data on the effect of Phenylpiracetam on the percentage of spontaneous alternation is not consistently reported in a directly comparable format. No data is currently available for this compound in the Y-maze test.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate further research and direct comparison.
Passive Avoidance Test Protocol
Objective: To assess the effect of a test compound on long-term memory in mice, often in a scopolamine-induced amnesia model.
Apparatus: A two-compartment passive avoidance apparatus (e.g., Gemini system) with one illuminated and one dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.
Procedure:
-
Acclimation: Mice are handled for several days before the experiment and allowed to acclimate to the testing room for at least 1 hour before the trial.
-
Acquisition Trial (Day 1):
-
The mouse is placed in the illuminated compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
The latency to enter the dark compartment is recorded.
-
Once the mouse enters the dark compartment with all four paws, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The mouse is then returned to its home cage.
-
-
Drug Administration: The test compound or vehicle is administered at a specified time before the acquisition trial (e.g., 30-60 minutes). In amnesia models, scopolamine (e.g., 1 mg/kg, i.p.) is administered prior to the test compound.
-
Retention Trial (Day 2):
-
24 hours after the acquisition trial, the mouse is placed back into the illuminated compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment (step-through latency) is recorded, typically with a cut-off time of 300 seconds. No shock is delivered.
-
-
Data Analysis: The step-through latency in the retention trial is the primary measure of memory. A longer latency indicates better memory retention. Data are typically analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Y-Maze Test Protocol
Objective: To evaluate the effect of a test compound on spatial working memory in mice.
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) made of a non-porous material.
Procedure:
-
Acclimation: Mice are handled and acclimated to the testing room as described for the passive avoidance test.
-
Test Session:
-
The mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded manually or using a video tracking system. An arm entry is defined as the entry of all four paws into the arm.
-
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes).
-
Data Analysis:
-
The total number of arm entries is recorded as a measure of locomotor activity.
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, BCA, CAB).
-
The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of spontaneous alternation indicates better spatial working memory. Statistical analysis is performed to compare treatment groups.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway implicated in nootropic activity and a typical experimental workflow for evaluating a novel compound.
Caption: A simplified diagram of potential signaling pathways involved in nootropic activity.
Caption: A typical experimental workflow for the evaluation of a novel nootropic compound.
Conclusion and Future Directions
Phenylpiracetam is a well-documented nootropic agent with a multi-faceted mechanism of action that includes the modulation of key neurotransmitter systems. In contrast, this compound remains a compound of theoretical interest with a clear need for empirical validation of its potential nootropic effects.
To establish a definitive head-to-head comparison, future research on this compound should prioritize:
-
In vitro studies: To determine its binding affinities for relevant CNS receptors and its effects on neurotransmitter release and reuptake.
-
In vivo pharmacokinetic studies: To assess its bioavailability and ability to cross the blood-brain barrier.
-
Preclinical behavioral studies: To generate quantitative data in established cognitive models such as the passive avoidance and Y-maze tests, ideally alongside Phenylpiracetam as a positive control.
Such studies will be crucial in determining whether this compound holds promise as a novel cognitive enhancer and how it compares to existing nootropic agents.
References
Assessing Reproducibility in Anticancer Research: A Comparative Guide to 1-(4-Nitrophenyl)pyrrolidin-2-one and Its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the biological activity of compounds related to 1-(4-Nitrophenyl)pyrrolidin-2-one, with a focus on anticancer applications. By presenting available experimental data and detailed protocols, this document aims to facilitate the assessment of reproducibility and guide future research in the development of novel therapeutics.
The pyrrolidin-2-one scaffold is a core structure in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. The inclusion of a 4-nitrophenyl group can significantly influence the electronic properties and biological activity of these molecules. This guide focuses on the experimental data available for N-(4'-nitrophenyl)-l-prolinamides, close structural analogs of this compound, and compares their performance with other pyrrolidin-2-one derivatives.
Comparative Analysis of Anticancer Activity
The cytotoxicity of various pyrrolidin-2-one derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the percentage of cell inhibition of several N-(4'-nitrophenyl)-l-prolinamides compared to the standard chemotherapeutic agent, 5-fluorouracil. The data is extracted from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method to assess cell viability.
| Compound | Target Cancer Cell Line | Concentration (µM) | % Cell Inhibition | Reference Compound | % Cell Inhibition (Reference) |
| 4a (a prolinamide) | A549 (Lung Carcinoma) | 100 | 95.41 ± 0.67 | 5-fluorouracil | 64.29 ± 2.09 |
| 4s (a prolinamide) | A549 (Lung Carcinoma) | 100 | 70.13 ± 3.41 | 5-fluorouracil | 64.29 ± 2.09 |
| 4u (a prolinamide) | A549 (Lung Carcinoma) | 100 | 83.36 ± 1.70 | 5-fluorouracil | 64.29 ± 2.09 |
| 4a (a prolinamide) | HCT-116 (Colon Carcinoma) | 100 | 93.33 ± 1.36 | 5-fluorouracil | 81.20 ± 0.08 |
| 4u (a prolinamide) | HCT-116 (Colon Carcinoma) | 100 | 81.29 ± 2.32 | 5-fluorouracil | 81.20 ± 0.08 |
| 4u (a prolinamide) | SGC7901 (Gastric Cancer) | 100 | 8.02 ± 1.54 | - | - |
| 4w (a prolinamide) | SGC7901 (Gastric Cancer) | 100 | 27.27 ± 2.38 | - | - |
Data for compounds 4a, 4s, 4u, and 4w are derived from a study on substituted N-(4'-nitrophenyl)-l-prolinamides and their in vitro anticancer activities.[1][2]
Experimental Protocols
To ensure the reproducibility of these findings, a detailed understanding of the experimental methodology is crucial. The following is a representative protocol for the MTT cytotoxicity assay, a common method for evaluating the in vitro anticancer activity of chemical compounds.
MTT Cytotoxicity Assay Protocol
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, HepG2, SGC7901)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (e.g., N-(4'-nitrophenyl)-l-prolinamides) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug like 5-fluorouracil).
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in this research, the following diagrams illustrate a typical experimental workflow for assessing anticancer activity and the logical relationship of the key components.
Caption: Experimental workflow from synthesis to activity assessment.
Caption: Key components for assessing experimental reproducibility.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(4-Nitrophenyl)pyrrolidin-2-one
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the proper disposal of 1-(4-Nitrophenyl)pyrrolidin-2-one, a compound requiring careful handling due to its chemical structure. The presence of a nitrophenyl group suggests that this compound should be treated as hazardous waste. Adherence to these protocols is essential for ensuring personnel safety and environmental compliance.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
The following table summarizes known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 13691-26-4 |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.2 g/mol |
| Melting Point | 128-130 °C |
| Boiling Point | 345.04°C (estimated) |
| Density | 1.2815 (estimated) |
Table 1: Physical and chemical properties of this compound.[1]
III. Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, compatible, and sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Step 2: Labeling and Storage
-
Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the appropriate institutional safety office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-Nitrophenyl)pyrrolidin-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Nitrophenyl)pyrrolidin-2-one, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of its primary structural components: the nitrophenyl group and the pyrrolidinone ring.
Hazard Profile: The presence of a nitrophenyl group suggests that this compound should be handled as a potentially toxic substance. Aromatic nitro compounds are known to be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can cause systemic effects, including methemoglobinemia, which impairs the blood's ability to carry oxygen.[3] The pyrrolidinone moiety, while generally less hazardous, can act as a skin and eye irritant.[4] Therefore, a cautious approach is mandatory.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard. | Protects against splashes and potential dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber. Gloves should be inspected for integrity before each use and replaced immediately upon contamination.[2][4] | Prevents skin contact and absorption, a primary route of exposure for aromatic nitro compounds. Butyl rubber is generally recommended for nitro compounds for extended contact.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat. | Provides a barrier against accidental skin contact and protects underlying clothing from contamination. |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5] | Minimizes inhalation exposure, a significant risk with potentially toxic powders. An air-purifying respirator with organic vapor cartridges may be necessary if a fume hood is not available. |
Operational Plan: Safe Handling and Experimental Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Engineering Controls:
-
Always work in a well-ventilated laboratory.
-
All procedures involving the solid compound or its solutions must be performed in a certified chemical fume hood.[5]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: To minimize the generation of dust, handle the solid carefully. Use a spatula that minimizes aerosolization when transferring the compound.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: If the compound is to be used in a reaction, ensure the reaction vessel is appropriately secured and that any potential exothermic reactions are anticipated and can be controlled (e.g., by using an ice bath).
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][5] Decontaminate the work area and any equipment used.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused or expired compound, contaminated gloves, pipette tips, and absorbent paper, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and shatter-proof hazardous waste container. Do not mix with other waste streams.[6]
Container Labeling:
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
Storage and Final Disposal:
-
Store sealed hazardous waste containers in a designated, cool, and dry hazardous waste accumulation area, away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management contractor, in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
